Dolastatinol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C43H70N6O7S |
|---|---|
Molecular Weight |
815.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S)-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C43H70N6O7S/c1-13-28(6)38(48(10)43(54)36(26(2)3)46-41(53)37(27(4)5)47(8)9)34(55-11)23-35(51)49-21-17-20-33(49)39(56-12)29(7)40(52)45-32(22-30-18-15-14-16-19-30)42-44-31(24-50)25-57-42/h14-16,18-19,25-29,32-34,36-39,50H,13,17,20-24H2,1-12H3,(H,45,52)(H,46,53)/t28-,29+,32-,33-,34+,36-,37-,38+,39+/m0/s1 |
InChI Key |
NSIGQNDUOSWNPO-YCJHXEEESA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC(=CS3)CO)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC(=CS3)CO)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Dolastatin 10: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 10 is a potent antineoplastic agent that has garnered significant attention in the field of oncology and medicinal chemistry. Originally isolated from a marine source, this unique pentapeptide has demonstrated remarkable cytotoxic activity against a broad spectrum of cancer cell lines at nanomolar concentrations.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][3][4] Despite its potent in vitro activity, dolastatin 10 itself faced challenges in clinical trials due to a narrow therapeutic window.[5] However, its core structure has served as a blueprint for the development of highly successful antibody-drug conjugate (ADC) payloads, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which are key components of several FDA-approved cancer therapies.[5][6] This technical guide provides an in-depth overview of the discovery, total synthesis, and biological mechanism of dolastatin 10, tailored for professionals in drug development and cancer research.
Discovery and Isolation
Dolastatin 10 was first isolated in the 1980s by Pettit and his colleagues from the sea hare Dolabella auricularia, a marine mollusk found in the Indian Ocean.[2] The isolation process was a significant undertaking, requiring large quantities of the organism to yield very small amounts of the active compound, with reported yields in the range of 10⁻⁶ to 10⁻⁷ percent.[2] Initially, it was believed that the sea hare was the producer of dolastatin 10. However, subsequent research revealed that dolastatin 10 is actually a secondary metabolite produced by a marine cyanobacterium, likely of the genus Symploca, which the sea hare consumes as part of its diet.[6] This discovery highlighted the vast and largely untapped potential of marine microorganisms as a source of novel therapeutic agents. The structure of dolastatin 10 is that of a linear pentapeptide containing several unique and non-proteinogenic amino acid residues: dolavaline (Dov), valine (Val), dolaisoleucine (Dil), dolaproine (Dap), and dolaphenine (Doe).[2][7] The elucidation of its complex structure was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, with the absolute stereochemistry being confirmed through total synthesis.[5]
Total Synthesis of Dolastatin 10
The scarcity of dolastatin 10 from its natural source necessitated the development of efficient total synthesis strategies to enable further biological evaluation and the generation of analogues. Several research groups have reported total syntheses of dolastatin 10, with notable contributions from Pettit, Boger, and Corey. These syntheses often employ a convergent approach, where key peptide fragments are synthesized independently and then coupled together.
A representative synthetic strategy involves the preparation of two key fragments: the N-terminal tripeptide unit (Dov-Val-Dil) and the C-terminal dipeptide unit (Dap-Doe). These fragments are then coupled, followed by deprotection and functionalization to yield the final dolastatin 10 molecule. The synthesis of the unusual amino acid residues, particularly dolaisoleucine and dolaproine with their multiple stereocenters, represents a significant challenge and often requires stereoselective reactions.
Below is a generalized workflow for a convergent synthesis of dolastatin 10.
Experimental Protocols for Key Synthetic Steps
Detailed experimental protocols for the total synthesis of dolastatin 10 are extensive. Below are representative procedures for key coupling and deprotection steps, adapted from methodologies used in the synthesis of dolastatin 10 and its analogues.
Peptide Coupling (e.g., HATU-mediated): [8] To a solution of the N-terminally protected peptide acid (1.0 eq) and the C-terminally protected peptide amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) at 0 °C. The reaction mixture is stirred at room temperature for 4-12 hours and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Boc Deprotection: [8] The Boc-protected peptide is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at 0 °C. The reaction is stirred for 30-60 minutes. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA. The resulting amine salt is used in the next step without further purification.
Fmoc Deprotection: [8] The Fmoc-protected peptide is treated with a 20% solution of piperidine in DMF for 15-30 minutes at room temperature. The solvent is removed under reduced pressure, and the residue is purified by chromatography or carried forward to the next step.
Quantitative Data on Synthesis and Biological Activity
The synthesis of dolastatin 10 and its analogues involves multiple steps, and the overall yields can vary depending on the specific route and efficiency of each reaction. The following tables summarize key quantitative data related to the synthesis and biological activity of dolastatin 10 and some of its important analogues.
Table 1: Cytotoxicity of Dolastatin 10 and Analogues against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| Dolastatin 10 | L1210 | Murine Leukemia | 0.03 | [2] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [2] | |
| DU-145 | Human Prostate Cancer | 0.5 | [2][9] | |
| HT-29 | Colon Cancer | 0.06 | [7] | |
| MCF7 | Breast Cancer | 0.03 | [7] | |
| Dolastatinol | MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 | [3] |
| BT474 | HER2-Positive Breast Cancer | 0.95 | [3] | |
| SKBR3 | HER2-Positive Breast Cancer | 2.3 | [3] | |
| Auristatin PE (TZT-1027) | Various | Solid Tumors | Potent in vivo activity | [7] |
| MMAE | MOLM13 | Acute Myeloid Leukemia | ~0.2-0.3 | [7] |
| Analogue 13c (azide modified) | MOLM13 | Acute Myeloid Leukemia | 0.057 | [7] |
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC₅₀ (µM) | Reference(s) |
| Dolastatin 10 | 1.2 - 2.2 | [7][10] |
| Vinblastine | 1.5 | [10] |
| Maytansine | 3.5 | [10] |
Mechanism of Action and Signaling Pathway
The primary molecular target of dolastatin 10 is tubulin, the protein subunit of microtubules.[1][3] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. Dolastatin 10 binds to the vinca alkaloid binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics.[10] This disruption of the microtubule network leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[3][9] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The apoptotic signaling cascade initiated by dolastatin 10-induced mitotic arrest involves the modulation of key regulatory proteins. Studies have shown that dolastatin 10 can lead to the downregulation of the anti-apoptotic protein Bcl-2 and may involve the stabilization of the pro-apoptotic protein p53 and the oncogene c-myc.[11] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspases, the executioners of apoptosis.
The following diagram illustrates the signaling pathway of dolastatin 10's mechanism of action.
References
- 1. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of dolastatin 10 on human non‐Hodgkin's lymphoma cell lines | Semantic Scholar [semanticscholar.org]
Dolastatin 10: A Deep Dive into its Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dolastatin 10, a potent antineoplastic agent, is a pentapeptide originally isolated from the marine sea hare Dolabella auricularia. Its remarkable cytotoxicity against a wide range of cancer cell lines has positioned it as a significant lead compound in the development of novel anticancer therapies, including antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological activity of dolastatin 10, with a focus on its interaction with tubulin and the subsequent induction of apoptosis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug discovery.
Core Mechanism: Disruption of Microtubule Dynamics
The primary mechanism of action of dolastatin 10 is the inhibition of tubulin polymerization.[1] By binding to tubulin, the fundamental protein subunit of microtubules, dolastatin 10 effectively disrupts the dynamic instability of these crucial cytoskeletal structures. This interference with microtubule assembly and disassembly leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[2]
Interaction with Tubulin
Dolastatin 10 binds to the vinca alkaloid binding site on β-tubulin.[2] This interaction is non-competitive with respect to vincristine binding.[3] The binding of dolastatin 10 to tubulin leads to the formation of tubulin aggregates and inhibits tubulin-dependent GTP hydrolysis.[1] At higher concentrations, it can cause the formation of cold-stable tubulin aggregates.
Quantitative Analysis of Dolastatin 10 Activity
The potency of dolastatin 10 has been quantified across various cancer cell lines and in biochemical assays. The following table summarizes key quantitative data, providing a comparative overview of its activity.
| Parameter | Cell Line / System | Value | Reference |
| IC50 (Cell Growth Inhibition) | L1210 murine leukemia | 0.03 nM | [4] |
| NCI-H69 small cell lung cancer | 0.059 nM | [4] | |
| DU-145 human prostate cancer | 0.5 nM | [4] | |
| NCI-H82 small cell lung cancer | 0.032 - 0.184 nM | [4] | |
| NCI-H446 small cell lung cancer | 0.032 - 0.184 nM | [4] | |
| NCI-H510 small cell lung cancer | 0.032 - 0.184 nM | [4] | |
| HT-29 colon cancer | 0.06 nM | [2] | |
| MCF7 breast cancer | 0.03 nM | [2] | |
| IC50 (Tubulin Polymerization) | Purified tubulin | 1.2 µM | [5] |
| Ki (Vincristine Binding Inhibition) | Purified tubulin | 1.4 µM (non-competitive) | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in dolastatin 10's mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of dolastatin 10-induced apoptosis.
Caption: Experimental workflow for an MTT cell viability assay.
Detailed Experimental Protocols
To facilitate the replication and further investigation of dolastatin 10's mechanism of action, this section provides detailed methodologies for key experiments.
Tubulin Polymerization Assay
This assay measures the effect of dolastatin 10 on the in vitro assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Dolastatin 10 stock solution (in DMSO)
-
Glycerol
-
96-well microplate, spectrophotometer
Protocol:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Aliquot the tubulin solution into pre-chilled microplate wells.
-
Add dolastatin 10 at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., vinblastine).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the rate of tubulin polymerization.
-
Plot the rate of polymerization against the concentration of dolastatin 10 to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dolastatin 10 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate, incubator, microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of dolastatin 10 for 48-72 hours. Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dolastatin 10 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with dolastatin 10 at a specific concentration (e.g., 10x IC50) for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Bcl-2 Phosphorylation
This technique is used to detect the phosphorylation status of the anti-apoptotic protein Bcl-2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dolastatin 10 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-Bcl-2 and anti-phospho-Bcl-2 (Ser70)
-
Secondary antibody (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Treat cells with dolastatin 10 as described for cell cycle analysis.
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (anti-phospho-Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Bcl-2 to confirm equal loading.
Conclusion
Dolastatin 10 exerts its potent anticancer effects primarily by disrupting microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. A key event in the apoptotic cascade is the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate mechanism of action of this promising therapeutic agent and to guide the development of next-generation dolastatin-based cancer therapies.
References
- 1. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Dolastatinol: A Technical Guide to a Potent Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolastatinol, a synthetic analog of the marine natural product dolastatin 10, is a highly potent antimitotic agent that exhibits profound cytotoxicity against a range of cancer cell lines. Its mechanism of action is centered on the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This technical guide provides an in-depth overview of this compound, focusing on its function as a tubulin polymerization inhibitor. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its mechanism and associated experimental workflows to support further research and development.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.
Dolastatin 10, a linear pentapeptide isolated from the sea hare Dolabella auricularia, is a potent inhibitor of tubulin polymerization.[1] However, its clinical development was hampered by severe off-target toxicities.[1] This led to the development of synthetic analogs, such as this compound, which retains the potent anticancer properties of the parent compound. This compound is a methylene hydroxyl derivative of dolastatin 10 and demonstrates significant suppression of cell proliferation and migration.[1][2] This document serves as a comprehensive technical resource on this compound's role as a tubulin polymerization inhibitor.
Quantitative Data
The following tables summarize the quantitative data available for this compound and its parent compound, dolastatin 10, concerning their biological activity.
Table 1: Cytotoxicity of this compound against Human Breast Cancer Cell Lines [1]
| Cell Line | Type | IC₅₀ (nM) |
| MDA-MB-231 | Triple-negative | 1.54 |
| BT474 | HER2-positive | 0.95 |
| SKBR3 | HER2-positive | 2.3 |
IC₅₀ values were determined after 96 hours of incubation using an XTT assay.
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) |
| Dolastatin 10 | 1.2[3] |
| Dolastatin 15 | 23[4] |
| Vinblastine | 1.5[3] |
| Phomopsin A | 1.4[3] |
| Maytansine | 3.5[3] |
Note: A specific IC₅₀ value for this compound in a cell-free tubulin polymerization assay is not currently available in the reviewed literature. However, its potent inhibitory effect on cellular microtubule networks has been demonstrated to be significantly greater than that of MMAF.[1]
Mechanism of Action
This compound exerts its potent antimitotic effects by directly interfering with microtubule dynamics. The proposed mechanism of action, based on studies of dolastatin 10, involves binding to the β-subunit of tubulin, specifically within the vinca domain.[4][5] This binding event inhibits the polymerization of tubulin dimers into microtubules.[1] The disruption of microtubule formation and dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis.[1][6]
References
- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 4. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Dolastatinol's Role in Inducing Mitotic Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dolastatinol, a synthetic analog of the natural marine peptide dolastatin 10, has emerged as a highly potent antimitotic agent with significant potential in oncology research and development. This document provides a comprehensive technical overview of this compound's primary mechanism of action: the induction of mitotic arrest. We will delve into the core molecular interactions, detailing its effects on microtubule dynamics, the subsequent activation of the spindle assembly checkpoint, and the downstream signaling cascades leading to apoptosis. This guide consolidates quantitative data, detailed experimental methodologies, and visual representations of the key pathways to serve as a valuable resource for professionals in the field.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its potent cytotoxic effects by directly interfering with microtubule dynamics, a critical process for cell division.[1] Similar to its parent compound, dolastatin 10, this compound inhibits tubulin polymerization.[1] This disruption of the "dynamic instability" of microtubules prevents the formation of the mitotic spindle, a requisite structure for the proper segregation of chromosomes during mitosis.[1]
The inhibitory effect of this compound on microtubule networks has been observed at nanomolar concentrations. Immunofluorescence analysis of breast cancer cells treated with this compound shows a visible disruption of microtubules at concentrations as low as 5 nM, with significant damage apparent at 25 nM.[1]
Quantitative Analysis of Tubulin Inhibition and Cytotoxicity
The potency of this compound has been quantified through various in vitro studies. Its half-maximal inhibitory concentration (IC50) for cell viability and tubulin polymerization highlights its efficacy, particularly in comparison to other microtubule-targeting agents.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | MDA MB 231 (Triple-Negative Breast Cancer) | Cytotoxicity (XTT) | 1.54 nM | [2] |
| This compound | BT474 (HER2-Positive Breast Cancer) | Cytotoxicity (XTT) | 0.95 nM | [2] |
| This compound | SKBR3 (HER2-Positive Breast Cancer) | Cytotoxicity (XTT) | 2.3 nM | [2] |
| Dolastatin 10 | L1210 (Murine Leukemia) | Cell Growth Inhibition | 0.5 nM | [3] |
| Dolastatin 10 | - | In vitro Tubulin Polymerization | 1.2 µM | [3] |
| Dolastatin 15 | NCI-H69, NCI-H82, NCI-H345, NCI-H446 (SCLC) | Growth Inhibition (MTT) | 0.039 - 28.8 nM | [4] |
Induction of Mitotic Arrest at the G2/M Phase
The disruption of microtubule polymerization by this compound leads to a robust cell cycle arrest at the G2/M transition phase.[5] Unable to form a functional mitotic spindle, the cell cannot proceed into anaphase, triggering a prolonged mitotic arrest.
Flow cytometry analysis of MDA MB 231 breast cancer cells treated with 125 nM this compound for 24 hours showed a significant increase in the population of cells in the G2/M phase.
| Treatment | Cell Line | Concentration | Duration | % of Cells in G2/M Phase | Reference |
| This compound | MDA MB 231 | 125 nM | 24 hours | 43.5% | [2] |
| MMAF | MDA MB 231 | 125 nM | 24 hours | 32.7% | [2] |
Signaling Pathways of this compound-Induced Mitotic Arrest and Apoptosis
The cellular response to this compound-induced microtubule disruption is a complex signaling cascade that begins with the activation of the Spindle Assembly Checkpoint (SAC) and culminates in programmed cell death, or apoptosis.
Spindle Assembly Checkpoint Activation
The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation. When microtubules fail to attach properly to the kinetochores of chromosomes, the SAC is activated, preventing the onset of anaphase. Key proteins involved in this checkpoint, such as Mad2 (Mitotic Arrest Deficient 2) and BubR1 (Budding Uninhibited by Benzimidazoles-related 1), are recruited to the unattached kinetochores.[6][7] Dolastatin-induced disruption of microtubule dynamics leads to a loss of tension across kinetochore pairs, which in turn promotes the accumulation of BubR1 at the kinetochores, leading to mitotic arrest.[2]
Apoptotic Cascade
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway. This process involves the modulation of key regulatory proteins, including the Bcl-2 family and the c-myc oncoprotein. Dolastatin treatment has been shown to lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[4] Furthermore, c-Myc, a protein that can promote apoptosis, is implicated in this pathway.[8][9] The interplay between the down-regulation of anti-apoptotic proteins like Bcl-2 and the pro-apoptotic signals initiated by c-Myc following mitotic arrest leads to the activation of caspases and the execution of apoptosis.[8]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.
-
Add various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Cultured cells (e.g., MDA MB 231)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Harvest cells by trypsinization and wash once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Staining for Microtubule Integrity
This method allows for the visualization of microtubule networks within cells following treatment with this compound.
Materials:
-
Cells grown on coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule structure using a fluorescence microscope.
Conclusion
This compound is a potent inhibitor of tubulin polymerization that induces a strong mitotic arrest in the G2/M phase of the cell cycle. This activity is mediated through the disruption of microtubule dynamics, leading to the activation of the spindle assembly checkpoint. The sustained mitotic arrest subsequently triggers an apoptotic cascade involving key regulators such as Bcl-2 and c-myc. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other microtubule-targeting agents. Further research into the nuanced interactions within the signaling pathways will continue to illuminate the full potential of this promising class of compounds.
References
- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of mitotic arrest induced by dolastatin 15 involves loss of tension across kinetochore pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recruitment of Cdc20 to the Kinetochore Requires BubR1 but Not Mad2 in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A molecular basis for the differential roles of Bub1 and BubR1 in the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abeomics.com [abeomics.com]
The Potent Anti-Cancer Activity of Synthetic Dolastatins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatins, a class of potent antimitotic peptides originally isolated from the sea hare Dolabella auricularia, have emerged as a significant area of interest in oncology research. Their synthetic analogues, particularly derivatives of dolastatin 10 and 15, exhibit profound cytotoxic activity against a wide range of cancer cell lines, leading to their development as payloads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the biological activity of synthetic dolastatins, focusing on their mechanism of action, quantitative cytotoxic data, and the experimental protocols used for their evaluation.
Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis
The primary mechanism by which synthetic dolastatins exert their cytotoxic effects is through the inhibition of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[2][3]
Several key signaling pathways are implicated in dolastatin-induced apoptosis. A critical pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins. Dolastatin 10 has been shown to induce the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function.[3] Furthermore, dolastatins can down-regulate the expression of Bcl-2 and up-regulate the expression of the tumor suppressor protein p53, further promoting apoptosis.[1]
Quantitative Biological Activity of Synthetic Dolastatins
The cytotoxic potency of synthetic dolastatins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values for various synthetic dolastatin analogues against a range of cancer cell lines.
| Compound/Analogue | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Dolastatin 10 | L1210 | Murine Leukemia | 0.03 | [4] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [4] | |
| DU-145 | Prostate Cancer | 0.5 | [2] | |
| HT-29 | Colon Cancer | 0.06 | [5] | |
| MCF7 | Breast Cancer | 0.03 | [5] | |
| Dolastatin 15 | NCI-H69 | Small Cell Lung Cancer | 0.039 - 28.8 | [6] |
| NCI-H82 | Small Cell Lung Cancer | 0.039 - 28.8 | [6] | |
| NCI-H345 | Small Cell Lung Cancer | 0.039 - 28.8 | [6] | |
| NCI-H446 | Small Cell Lung Cancer | 0.039 - 28.8 | [6] | |
| Monomethyl Auristatin E (MMAE) | HL60 | Promyelocytic Leukemia | 0.1 | [2] |
| Monomethyl Auristatin F (MMAF) | HL60 | Promyelocytic Leukemia | >100 | [2] |
| Dolastatinol | MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 | [7] |
| BT474 | HER2-Positive Breast Cancer | 0.95 | [7] | |
| SKBR3 | HER2-Positive Breast Cancer | 2.3 | [7] | |
| DA-1 | PC-3 | Prostate Cancer | 0.2 ± 0.1 |
Experimental Protocols
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the synthetic dolastatin analogue and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[8]
-
2. Resazurin (AlamarBlue) Assay
This is a fluorometric assay that also measures cell viability.
-
Principle: Viable cells reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink resorufin. The fluorescence intensity is proportional to the number of living cells.
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Expose the cells to a range of concentrations of the dolastatin analogue for the desired duration.
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Determine cell viability and IC50 values based on the fluorescence readings compared to untreated controls.[4][9]
-
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of compounds on the assembly of microtubules.
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) or by using a fluorescent reporter that binds preferentially to polymerized tubulin.
-
Fluorescence-Based Protocol:
-
Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP and glycerol).
-
In a 96-well plate, add the tubulin solution to wells containing various concentrations of the synthetic dolastatin analogue or a control compound.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in fluorescence over time using a microplate reader. A common fluorescent probe is DAPI, which exhibits enhanced fluorescence upon binding to microtubules.
-
The rate and extent of tubulin polymerization are determined from the fluorescence readings, and the inhibitory concentration (IC50) can be calculated.[10]
-
Visualizations
Dolastatin-Induced Apoptosis Signaling Pathway
Caption: Dolastatin-induced apoptosis pathway.
Generalized Experimental Workflow for Synthesis of Dolastatin Analogues
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labbox.es [labbox.es]
- 3. tipbiosystems.com [tipbiosystems.com]
- 4. mdpi.com [mdpi.com]
- 5. tribioscience.com [tribioscience.com]
- 6. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Tubulin in vitro polymerization assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Solid-Phase Peptide Synthesis of Dolastatinol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dolastatinol is a potent synthetic analog of Dolastatin 10, a natural pentapeptide isolated from the marine sea hare Dolabella auricularia.[1][2] Like its parent compound, this compound exhibits significant cytotoxic activity by inhibiting tubulin polymerization, a critical process for cell division.[1][3] This makes it a compound of high interest for cancer research and the development of antibody-drug conjugates (ADCs). The synthesis of this compound can be efficiently achieved using a facile solid-phase peptide synthesis (SPPS) protocol, which allows for modifications and the development of new derivatives.[1]
This application note provides a detailed protocol for the solid-phase synthesis of this compound using Fmoc chemistry on 2-chlorotrityl chloride resin, employing a self-immolative monosuccinate linker for a pH-triggered release.[1][3]
Synthesis Overview
The synthesis of this compound is performed on a 2-chlorotrityl chloride resin. The process begins with the loading of a specially prepared Fmoc-protected thiazole building unit functionalized with a monosuccinate linker.[1] The peptide chain is then elongated through sequential Fmoc deprotection and coupling of the required amino acid units, including dolaisoleucine (Dil), dolaproine (Dap), and valine.[1] The final N-terminus is capped with dimethyl valine. Cleavage from the resin is performed under mild acidic conditions, followed by the release of the final this compound product via a pH-triggered hydrolysis of the succinate linker.[1]
Figure 1. Overall workflow for the solid-phase synthesis of this compound.
Experimental Protocols
Resin Loading
The initial loading of the C-terminal building block onto the 2-chlorotrityl chloride resin is a critical first step. Using the monosuccinate building unit (3b) with its carboxylate nucleophile allows for smooth reaction under standard conditions.[1]
-
Resin: 2-Chlorotrityl Chloride Resin (100 mg, substitution level: 1.0-1.8 mmol/g).
-
Reagents:
-
Fmoc-protected thiazole monosuccinate building unit (3b).
-
N,N-Diisopropylethylamine (DIEA).
-
Dichloromethane (DCM).
-
-
Protocol:
-
Swell the 2-chlorotrityl chloride resin in DCM in a suitable reaction vessel.
-
Add the Fmoc-protected thiazole monosuccinate building unit (3b) and DIEA to the resin slurry.
-
Agitate the mixture at room temperature for 1 hour.
-
Wash the resin thoroughly with DCM and DMF to remove excess reagents.
-
Cap any unreacted sites on the resin if necessary (e.g., using a mixture of DCM/MeOH/DIEA).
-
Peptide Elongation (SPPS Cycles)
Peptide chain elongation is performed using a standard Fmoc SPPS chemistry protocol.[1] Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
-
Deprotection Step:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 15 minutes and drain.
-
Repeat the 20% piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (2x) and CH₂Cl₂ (2x) to remove piperidine.
-
-
Coupling Step:
-
In a separate vial, dissolve the protected amino acid (2.5 equiv), HATU (2.5 equiv), and DIEA (5.1 equiv) in DMF (5 mL).
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 1.5 hours at room temperature.
-
Wash the resin with DMF and CH₂Cl₂.
-
Monitor coupling completion using a ninhydrin test; repeat coupling if necessary.[1]
-
-
Amino Acid Sequence: The following protected amino acids are coupled sequentially:
-
Fmoc-Dolaisoleucine (Fmoc-Dil-OH)
-
Fmoc-Dolaproine (Fmoc-Dap-OH)
-
Fmoc-Valine (Fmoc-Val-OH)
-
N,N-Dimethylvaline ((Me)₂Val-OH)
-
Cleavage from Resin
The synthesized peptide is cleaved from the solid support under mild acidic conditions to preserve the acid-sensitive protecting groups on the peptide, yielding the monosuccinate derivative.[1]
-
Reagents: Cold cleavage cocktail: TFA/TIS/DCM (2.5:2.5:95).
-
Protocol:
-
Wash the final peptide-resin with DCM.
-
Add the cold cleavage cocktail (4 mL) to the resin.
-
Incubate at 0°C and then allow to warm to room temperature over 30-60 minutes.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Evaporate the solvent to obtain the crude peptide monosuccinate.
-
This compound Release and Purification
The final this compound product is released from its monosuccinate precursor through base-catalyzed hydrolysis.[1]
Figure 2. pH-triggered release of this compound from its monosuccinate precursor.
-
Protocol:
-
Dissolve the crude peptide (10 mg) in a 1:4 mixture of 1 N Na₂CO₃ and MeOH (2.5 mL).[1][4]
-
Incubate the mixture at room temperature, monitoring the reaction by LC-MS until completion.[1][4]
-
Once the release is complete, acidify the reaction mixture to pH ~6.8 with cold 0.5 N HCl.
-
Lyophilize the solution.
-
Redissolve the resulting solid in THF and filter out the precipitated salt.
-
Evaporate the THF to yield pure this compound, which can be used for biological studies without further purification.[1]
-
For higher purity, the cleaved peptide can be purified by semi-preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[1]
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis and activity of this compound.
Table 1: SPPS Reagent and Reaction Conditions [1]
| Parameter | Value / Condition |
|---|---|
| Resin | 2-Chlorotrityl Chloride |
| Resin Loading | ~0.40 mmol/g |
| Amino Acid Equivalents | 2.5 equiv |
| Coupling Reagent | HATU (2.5 equiv) |
| Activator Base | DIEA (5.1 equiv) |
| Coupling Time | 1.5 hours |
| Fmoc Deprotection | 20% Piperidine in DMF (2 x 15 min) |
| Cleavage Cocktail | TFA / TIS / DCM (2.5:2.5:95) |
| Cleavage Time | 30 - 60 minutes |
Table 2: Biological Activity of this compound
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| This compound | MDA MB 231 | 1.54[4] |
| This compound | PC-3 (Prostate Cancer) | 0.2 ± 0.1 (Analog DA-1)[5] |
| MMAF (Monomethyl auristatin F) | MDA MB 231 | 32.7% G2/M arrest at 125 nM[1] |
| this compound | MDA MB 231 | 43.5% G2/M arrest at 125 nM[1] |
Note: The IC₅₀ for PC-3 cells corresponds to a closely related analog (DA-1) with a modified C-terminus designed for enhanced conjugation.[5] The cell cycle arrest data for MMAF and this compound on MDA MB 231 cells demonstrates this compound's potent effect on microtubule destabilization.[1]
References
- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer properties of novel dolastatin 10 analogs featuring five-membered heterocyclic rings with a linkable group at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Based Synthesis of Dolastatinol Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dolastatin 10, a potent antimitotic natural product isolated from the sea hare Dolabella auricularia, has served as a blueprint for the development of highly cytotoxic agents for cancer therapy.[1] Its synthetic analogs, often referred to as auristatins, are key components of antibody-drug conjugates (ADCs). Dolastatinol is a synthetic analog of Dolastatin 10, notable for a C-terminus hydroxyl methylene functionality that allows for potential conjugation to drug carriers.[1][2] This document outlines the solid-phase peptide synthesis (SPPS) of this compound and its analogs using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol is based on established methods for synthesizing Dolastatin 10 derivatives, which are powerful inhibitors of tubulin polymerization.[1][2]
Mechanism of Action
Dolastatin 10 and its analogs exert their potent cytotoxic effects by interfering with microtubule dynamics.[3][4] They inhibit tubulin polymerization, leading to disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][5] This mechanism involves binding to the vinca alkaloid domain on β-tubulin.[5][6] The induction of apoptosis is also associated with the downregulation of anti-apoptotic proteins like Bcl-2.[3][4]
Caption: Signaling pathway of this compound.
Experimental Protocols
The synthesis of this compound is achieved via a manual solid-phase peptide synthesis (SPPS) approach using a standard Fmoc/tBu strategy.[1] The process begins with the loading of a linker-functionalized C-terminal building block onto a resin, followed by sequential deprotection and coupling of the subsequent amino acid residues.
Materials and Reagents:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (including unusual residues like Dolaproine and Dolaisoleucine)
-
Self-immolative monosuccinate linker
-
Coupling reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: Dichloromethane (DCM), DMF
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)-based
Workflow for Solid-Phase Synthesis of this compound:
Caption: Fmoc-SPPS workflow for this compound.
Step-by-Step Protocol:
-
Resin Loading: The synthesis begins by loading the C-terminal building block, functionalized with a self-immolative monosuccinate linker, onto the 2-chlorotrityl chloride resin.[1] The use of this specific linker facilitates a pH-triggered release of the final product with a C-terminal hydroxyl group.[1]
-
Swell the 2-CTC resin in DCM.
-
Dissolve the linker-functionalized building block and DIEA in DCM.
-
Add the solution to the resin and agitate for the specified time.
-
Cap any remaining active sites on the resin using a solution of DCM/MeOH/DIEA.
-
Wash the resin thoroughly with DCM and DMF and dry under vacuum.
-
-
Fmoc Deprotection: The N-terminal Fmoc protecting group is removed to allow for the coupling of the next amino acid.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the free amine on the resin-bound peptide.
-
In a separate vessel, pre-activate the Fmoc-amino acid (2.5 equivalents) with HATU (2.5 equivalents) and DIEA (5.1 equivalents) in DMF.[1]
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1.5 hours with agitation.[1]
-
Wash the resin with DMF (2x) and DCM (2x).
-
A Kaiser test can be performed to confirm the completion of the coupling reaction.
-
-
Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.
-
Wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound product.
Quantitative Data Summary
The efficiency of the synthesis can be monitored at various stages. The following table provides representative data for SPPS of peptides.
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Resin Loading | 0.40 - 1.8 mmol/g | Gravimetric analysis after loading | [1] |
| Coupling Efficiency | >99% | Kaiser Test / TNBS Test | Standard SPPS protocols |
| Fmoc Deprotection | Complete | UV-Vis of piperidine-fulvene adduct | Standard SPPS protocols |
| Final Crude Yield | 60-80% | Gravimetric analysis post-cleavage | General SPPS experience |
| Final Purity | >95% | RP-HPLC | [1] |
Note: Yields and purities are highly dependent on the specific peptide sequence, the scale of the synthesis, and the purification procedure. The values presented are typical for the synthesis of complex peptides like this compound analogs.
Conclusion
The use of Fmoc solid-phase peptide synthesis provides a robust and efficient method for the construction of this compound and its analogs. The protocol allows for the incorporation of unique and complex amino acid residues characteristic of the dolastatin family. The resulting compounds are highly potent cytotoxic agents with significant potential in the development of targeted cancer therapies, particularly as payloads for antibody-drug conjugates. The presence of a C-terminal hydroxyl group in this compound offers a versatile handle for conjugation, further expanding its therapeutic applicability.[1]
References
- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dolastatinol in Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatinol, a synthetic analogue of the marine natural product Dolastatin 10, has emerged as a highly potent anticancer agent with significant potential in breast cancer research and development.[1][2] Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, exhibited powerful cytotoxic effects but was hindered in clinical trials due to severe off-target toxicity.[1] this compound, a C-terminus methylene hydroxyl derivative, retains the potent anticancer properties of its parent compound while offering a potential site for conjugation in targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[1] This document provides detailed application notes and experimental protocols for the use of this compound in breast cancer research, focusing on its mechanism of action and methods to evaluate its efficacy.
Mechanism of Action
This compound exerts its potent anticancer effects primarily through the disruption of microtubule dynamics.[1][2] Its mechanism of action includes:
-
Inhibition of Tubulin Polymerization: this compound binds to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, a critical structure for cell division.[1][2]
-
G2/M Cell Cycle Arrest: The disruption of the mitotic spindle leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is associated with mitochondrial disintegration.[1]
-
Anti-metastatic Potential: By disrupting the microtubule network, this compound also inhibits cell migration, suggesting its potential to prevent metastasis.[1]
This compound has demonstrated high potency against both HER2-positive and triple-negative breast cancer (TNBC) cell lines.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Human Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | IC50 (nM) of this compound | IC50 (nM) of MMAF (Comparator) |
| MDA-MB-231 | Triple-Negative | 1.54 | Inactive |
| BT474 | HER2-Positive | 2.3 | >1000 |
| SKBR3 | HER2-Positive | 0.95 | >1000 |
Data extracted from Gutman et al., 2021.[1]
Table 2: Effect of this compound on Microtubule Disruption and Cell Cycle in MDA-MB-231 Cells
| Treatment | Concentration | Observation |
| This compound | 5 nM | Initial disruption of microtubule network |
| This compound | 25 nM | Clear damage to microtubule network |
| MMAF | 125 nM | Initial disruption of microtubule network |
| MMAF | 625 nM | Clear disruption of microtubule network |
| This compound | 125 nM | Increased population of cells in G2/M phase |
| MMAF | 125 nM | Increased population of cells in G2/M phase |
Data extracted from Gutman et al., 2021.[1]
Mandatory Visualizations
Caption: Mechanism of action of this compound in breast cancer cells.
Caption: Workflow for assessing this compound's cytotoxicity.
Caption: Logical flow of this compound's anticancer effects.
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory procedures and findings from the cited literature. Optimization may be required for specific experimental conditions and cell lines.
Cell Viability (XTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, BT474, SKBR3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well cell culture plates
-
XTT assay kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubate for 96 hours at 37°C, 5% CO2.[1]
-
-
XTT Assay:
-
Prepare the XTT reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, or until the color of the negative control wells has changed to orange/brown.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the negative control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Immunofluorescence Staining of Microtubules
This protocol is for visualizing the effect of this compound on the microtubule network.
Materials:
-
Breast cancer cells (e.g., MDA-MB-231)
-
Glass coverslips in a 24-well plate
-
This compound
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5 nM, 25 nM) for 24 hours.[1]
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in 1% BSA) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
-
Imaging:
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Breast cancer cells (e.g., MDA-MB-231)
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a tube.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 1 hour (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Wound Healing (Cell Migration) Assay
This protocol is for assessing the effect of this compound on cell migration.
Materials:
-
Breast cancer cells (e.g., MDA-MB-231)
-
6-well or 12-well plates
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
-
Wound Creation and Treatment:
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh serum-starved medium containing a low concentration of this compound (e.g., 5 nM) to the wells.[1]
-
-
Imaging and Analysis:
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C, 5% CO2.
-
Capture images of the same field at different time points (e.g., 24 hours).[1]
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure over time compared to the untreated control.
-
References
Application Notes and Protocols for Conjugating Dolastatinol for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatinol, a synthetic analog of the potent marine natural product Dolastatin 10, is a highly effective microtubule-inhibiting agent.[1][2][3] Its mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[2][4][5] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, making it a powerful cytotoxic agent for cancer therapy.[1][2][6] Unlike its parent compound, this compound possesses a C-terminus methylene hydroxyl group, which provides a key handle for conjugation to targeting moieties, such as monoclonal antibodies, to create antibody-drug conjugates (ADCs).[1] This targeted delivery approach aims to increase the therapeutic index of this compound by delivering it specifically to cancer cells, thereby reducing systemic toxicity.[7][8]
These application notes provide an overview of the conjugation of this compound for targeted drug delivery, including its mechanism of action, protocols for conjugation, and relevant data.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by interfering with tubulin polymerization.[1][9] Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4][10] this compound binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics has several downstream consequences:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1][2][5]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6] This can involve the activation of signaling pathways such as the JNK pathway and the phosphorylation of anti-apoptotic proteins like Bcl-2.[6][10]
-
Inhibition of Angiogenesis and Metastasis: Microtubule dynamics are also critical for cell migration and the formation of new blood vessels (angiogenesis).[4][10] By disrupting these processes, this compound may also exhibit anti-angiogenic and anti-metastatic properties.[1][10]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound and related compounds against various cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | Low nanomolar range | [1] |
| This compound | HER2-positive Breast Cancer Cells | Low nanomolar range | [1] |
| MMAF | MDA-MB-231 (Triple-Negative Breast Cancer) | ~125-625 nM (for microtubule disruption) | [1][2] |
| Dolastatin 10 | L1210 Leukemia Cells | 0.03 | [6][11] |
| Dolastatin 10 | NCI-H69 Small Cell Lung Cancer Cells | 0.059 | [11] |
| Dolastatin 10 | DU-145 Human Prostate Cancer Cells | 0.5 | [11] |
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced signaling cascade leading to apoptosis.
Experimental Protocols
Protocol 1: Preparation of a this compound-Linker Conjugate
This protocol describes the synthesis of a this compound-linker construct ready for conjugation to a monoclonal antibody. A commonly used linker is the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PABC) linker, which is cleavable by lysosomal proteases.[12][13][14]
Materials:
-
This compound
-
MC-VC-PABC-PNP (or other activated linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add MC-VC-PABC-PNP (or other activated linker) to the this compound solution in a 1.2:1 molar ratio.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC.
-
Upon completion, purify the this compound-linker conjugate by preparative HPLC.
-
Lyophilize the purified product to obtain a white powder.
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
Protocol 2: Conjugation of this compound-Linker to a Monoclonal Antibody
This protocol outlines the conjugation of the this compound-linker construct to a monoclonal antibody via reduced interchain disulfide bonds.[15][16]
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound-linker construct from Protocol 1
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) system
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Reduction:
-
To the antibody solution in PBS, add a 2.5-fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the this compound-linker construct in DMSO.
-
Add the this compound-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate (ADC) using a pre-packed SEC column (e.g., Sephadex G-25) to remove unreacted drug-linker and other small molecules.
-
Elute the ADC with PBS.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC by measuring the absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) by UV-Vis spectrophotometry or hydrophobic interaction chromatography (HIC)-HPLC.
-
Assess the level of aggregation by size-exclusion chromatography (SEC)-HPLC.
-
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of a this compound-ADC.
Conclusion
This compound is a promising cytotoxic agent for the development of targeted cancer therapies. Its unique chemical structure allows for stable conjugation to targeting moieties, and its potent microtubule-inhibiting activity provides a robust mechanism for killing cancer cells. The protocols and information provided herein offer a foundation for researchers and drug development professionals to explore the potential of this compound-based ADCs in preclinical and clinical settings. Careful selection of the linker and the targeting antibody will be crucial for optimizing the efficacy and safety of these novel therapeutic agents.
References
- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microtubule Inhibition Assay Using Dolastatinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 10, a natural pentapeptide isolated from the marine sea hare Dolabella auricularia, is a highly potent cytotoxic agent that inhibits microtubulin dynamics.[1][2][3] Dolastatinol, a synthetic analog of Dolastatin 10, retains and in some cases enhances the potent anticancer properties of its parent compound.[1][4] Like other microtubule-targeting agents (MTAs), this compound disrupts the equilibrium of tubulin polymerization and depolymerization, which is crucial for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][5][6] These characteristics make this compound a compound of significant interest in cancer research and drug development.
This document provides detailed protocols for assessing the microtubule inhibitory activity of this compound, including cell viability assays, immunofluorescence-based microtubule visualization, and cell cycle analysis. Additionally, it presents quantitative data on the efficacy of this compound and related compounds and illustrates key signaling pathways and experimental workflows.
Mechanism of Action
This compound, like Dolastatin 10, exerts its potent antimitotic effects by inhibiting tubulin polymerization.[1][7] It binds to the vinca alkaloid binding domain on β-tubulin, which leads to the disruption of microtubule dynamics.[8][9] This interference with the microtubule network disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[10][11] The inability to form a functional spindle results in a cell cycle block at the G2/M phase, ultimately triggering apoptotic cell death through pathways that can involve the activation of Jun N-terminal kinase (JNK).[2][12] At high concentrations, this compound can cause the depolymerization of microtubules.[12]
Caption: Mechanism of this compound Action on Microtubules.
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of this compound and related compounds against various cancer cell lines and in tubulin polymerization assays.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Comparators
| Compound | Cell Line | Cancer Type | IC50 (nM) | Citation |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 | [1] |
| This compound | BT474 | HER2-Positive Breast Cancer | 0.95 | [1] |
| This compound | SKBR3 | HER2-Positive Breast Cancer | 2.3 | [1] |
| MMAF | MDA-MB-231 | Triple-Negative Breast Cancer | Not Active | [1] |
| Dolastatin 10 | L1210 | Leukemia | 0.03 | [2][3] |
| Dolastatin 10 | NCI-H69 | Small Cell Lung Cancer | 0.059 | [2][3] |
| Dolastatin 10 | DU-145 | Prostate Cancer | 0.5 | [2][3] |
| Dolastatin 10 | HT-29 | Colon Cancer | 0.06 | [6] |
| Dolastatin 10 | MCF7 | Breast Cancer | 0.03 | [6] |
Table 2: Inhibition of Tubulin Polymerization (IC50)
| Compound | IC50 (µM) | Citation |
| Dolastatin 10 | 1.2 - 2.2 | [6][9][13] |
| Vinblastine | 1.5 | [9] |
| Maytansine | 3.5 | [9] |
Experimental Protocols
Cell Viability Assay
This protocol determines the concentration of this compound required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, BT474, SKBR3)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 1% DMSO in medium).[1]
-
Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value using a four-parameter variable slope model.[1]
Microtubule Inhibition Immunofluorescence Assay
This protocol visualizes the effect of this compound on the microtubule network within cells.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)[1]
-
Glass coverslips in a 24-well plate
-
This compound
-
Paclitaxel (as a positive control for microtubule stabilization)
-
MMAF (as a comparator)[1]
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to reach 70-80% confluency.[1]
-
Treat the cells with varying concentrations of this compound (e.g., 5, 25, 125, 625 nM) for 24 hours.[1] Include appropriate controls.
-
Wash the cells twice with DPBS.[1]
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.[1]
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. This compound treatment is expected to show disruption of the microtubule network at nanomolar concentrations.[1]
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231)[1]
-
This compound
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M phase population is expected.[1]
Caption: Experimental workflow for assessing microtubule inhibition.
Signaling Pathways
The disruption of microtubule dynamics by agents like this compound can activate several signaling pathways, leading to apoptosis.[8] One key pathway involves the activation of JNK, which can lead to the phosphorylation of Bcl-2 family proteins, altering the balance between pro-apoptotic and anti-apoptotic signals.[8][12] This ultimately results in the activation of caspases and programmed cell death.
Caption: Apoptotic signaling pathway induced by microtubule inhibition.
Conclusion
This compound is a powerful microtubule inhibitor with significant potential as an anticancer agent. The protocols outlined in these application notes provide a framework for researchers to investigate its mechanism of action and quantify its efficacy in various cancer cell models. The disruption of the microtubule network by this compound offers a potent strategy for inducing cell cycle arrest and apoptosis in proliferating cancer cells.
References
- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A synthetic dolastatin 10 analogue suppresses microtubule dynamics, inhibits cell proliferation, and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Dolastatinol's Mitochondrial Effects with MitoTracker Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a potent antimitotic agent that has been extensively studied for its cytotoxic properties against a range of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4][5] Recent studies have revealed that Dolastatin 10 and its analogs, such as Dolastatinol, also exert significant effects on mitochondrial integrity.[6] Specifically, this compound has been shown to induce mitochondrial disintegration, a phenomenon that can be quantitatively and qualitatively assessed using mitochondrial-specific fluorescent probes like MitoTracker dyes.[6]
These application notes provide a detailed protocol for utilizing the MitoTracker assay to evaluate the impact of this compound on mitochondrial morphology and health. The provided methodologies are designed for researchers in cell biology, pharmacology, and drug development to investigate the mitochondrial toxicity and mechanism of action of this compound and similar compounds.
Principle of the MitoTracker Assay
MitoTracker probes are cell-permeant fluorescent dyes that selectively accumulate in mitochondria.[7][8] The accumulation of certain MitoTracker dyes, such as MitoTracker Red CMXRos, is dependent on the mitochondrial membrane potential, making them useful indicators of mitochondrial health.[9] Other dyes, like MitoTracker Green FM, stain mitochondria regardless of their membrane potential and can be used to assess mitochondrial mass and morphology.[10][11] By staining cells treated with this compound with MitoTracker dyes, changes in mitochondrial morphology, such as fragmentation and disintegration, can be visualized and quantified using fluorescence microscopy or flow cytometry.
Data Presentation
The following table summarizes the dose-dependent effects of this compound on cell viability and mitochondrial morphology in MDA-MB-231 human breast cancer cells.
| This compound Concentration | IC50 (nM) | Mitochondrial Morphology |
| 0 nM (Control) | - | Filamentous and tubular network |
| 1.54 nM | 1.54 | - |
| 5 nM | - | Initial signs of mitochondrial fission |
| 25 nM | - | Full disruption and disintegration |
Data is derived from a study on this compound, a synthetic analog of Dolastatin 10.[6] The IC50 value represents the concentration at which 50% of cell viability is inhibited.
Experimental Protocols
This section provides detailed protocols for assessing this compound-induced mitochondrial effects using MitoTracker Red CMXRos and MitoTracker Green FM.
Protocol 1: Qualitative and Quantitative Assessment of Mitochondrial Morphology using MitoTracker Red CMXRos (Fluorescence Microscopy)
This protocol is optimized for visualizing and quantifying changes in mitochondrial morphology in adherent cells treated with this compound. MitoTracker Red CMXRos is used as it is well-retained after fixation, allowing for detailed imaging.[12]
Materials and Reagents:
-
This compound
-
MitoTracker Red CMXRos (e.g., from Thermo Fisher Scientific)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Adherent cells (e.g., MDA-MB-231)
-
96-well imaging plates or coverslips in a 24-well plate
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed adherent cells onto 96-well imaging plates or onto coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 0, 5, 10, 25, 50 nM). Remove the old medium from the cells and add the medium containing this compound. Incubate for the desired time (e.g., 24 hours).
-
MitoTracker Staining:
-
Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.[12]
-
Warm the cell culture medium to 37°C.
-
Prepare a working solution of MitoTracker Red CMXRos by diluting the 1 mM stock solution to a final concentration of 100-200 nM in the pre-warmed medium.[12] Protect the working solution from light.
-
Remove the medium containing this compound from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed MitoTracker Red CMXRos working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[12]
-
-
Fixation:
-
Remove the staining solution and wash the cells three times with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
If using coverslips, mount them onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope. Use appropriate filter sets for MitoTracker Red CMXRos (Excitation/Emission: ~579/599 nm) and DAPI (Excitation/Emission: ~358/461 nm).
-
-
Data Analysis (Quantitative):
-
Acquire images from multiple random fields for each condition.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial fragmentation. This can be done by measuring parameters such as mitochondrial length, circularity, and the number of individual mitochondrial fragments per cell.
-
Classify cells based on their mitochondrial morphology (e.g., filamentous, fragmented, or disintegrated) and calculate the percentage of cells in each category for each treatment condition.
-
Protocol 2: Assessment of Mitochondrial Mass using MitoTracker Green FM (Flow Cytometry)
This protocol is designed to quantify changes in mitochondrial mass in response to this compound treatment using flow cytometry. MitoTracker Green FM is suitable for this application as its staining is independent of mitochondrial membrane potential.[10][11]
Materials and Reagents:
-
This compound
-
MitoTracker Green FM (e.g., from Cell Signaling Technology)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Suspension or adherent cells (e.g., Jurkat or HeLa)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to a sufficient density.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 nM) for the desired duration (e.g., 24 hours). Include an unstained control and a vehicle control (DMSO).
-
-
MitoTracker Staining:
-
Prepare a 1 mM stock solution of MitoTracker Green FM in anhydrous DMSO.[7]
-
Prepare a working solution of MitoTracker Green FM by diluting the stock solution to a final concentration of 100-400 nM in serum-free medium or PBS.[7]
-
Harvest the cells (for adherent cells, use trypsinization) and wash once with PBS.
-
Resuspend the cells in the MitoTracker Green FM working solution at a concentration of approximately 1 x 10^6 cells/mL.
-
Incubate for 15-30 minutes at 37°C, protected from light.[7]
-
-
Flow Cytometry Analysis:
-
After incubation, wash the cells twice with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation. Detect the emission using a 516/20 nm bandpass filter (or equivalent for FITC).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the live cell population using forward and side scatter.
-
Generate histograms of MitoTracker Green FM fluorescence intensity for each treatment condition.
-
Calculate the mean or median fluorescence intensity (MFI) for each sample. A decrease in MFI may indicate a loss of mitochondrial mass.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound leading to mitochondrial disintegration and the experimental workflows for the MitoTracker assays.
This compound's proposed mechanism of action leading to mitochondrial effects.
Experimental workflow for assessing mitochondrial morphology via microscopy.
Experimental workflow for assessing mitochondrial mass via flow cytometry.
References
- 1. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mitochondrial dynamics and functions using imaging approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Quantifying nanoscopic alterations associated with mitochondrial dysfunction using three-dimensional single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for mitochondrial health assessment by High Content Imaging System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Analysis of Mitochondrial Dynamics Alterations in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Improved Quantitative Approach for the Assessment of Mitochondrial Fragmentation in Chemoresistant Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative assessment of mitochondrial morphology relevant for studies on cellular health and environmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. downloads.microscope.healthcare.nikon.com [downloads.microscope.healthcare.nikon.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Dolastatinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies to evaluate the efficacy of Dolastatinol, a synthetic analog of the potent marine-derived anti-cancer agent, Dolastatin 10. Given that this compound is a novel derivative, the methodologies outlined below are adapted from the extensive preclinical and clinical research conducted on its parent compound, Dolastatin 10.
Introduction to this compound and its Mechanism of Action
Dolastatin 10, a natural pentapeptide isolated from the marine mollusk Dolabella auricularia, is a highly potent cytotoxic agent that has been extensively studied for its anti-cancer properties.[1][2][3] It functions primarily as a microtubule inhibitor, binding to tubulin and disrupting microtubule assembly, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4][5] this compound is a synthetic analog of Dolastatin 10, designed to retain the potent anti-cancer properties of the parent compound.[6] The mechanism of action for this compound is expected to be similar to Dolastatin 10, involving the inhibition of tubulin polymerization.[6] Additionally, Dolastatin 10 has been shown to induce apoptosis through the phosphorylation of Bcl-2.[7][8]
Key Signaling Pathway
Caption: this compound's Proposed Mechanism of Action.
In Vivo Models for Efficacy Testing
A variety of in vivo models have been successfully used to evaluate the anti-tumor activity of Dolastatin 10 and can be adapted for this compound. The choice of model will depend on the specific cancer type being investigated.
Animal Models:
-
Athymic Nude Mice: Commonly used for subcutaneous xenograft models due to their compromised immune system, which allows for the growth of human tumor cells.[5]
-
SCID (Severe Combined Immunodeficiency) Mice: These mice have a more severely compromised immune system than nude mice and are suitable for both subcutaneous and metastatic xenograft models.[8]
-
Syngeneic Models: If the efficacy against a tumor with a competent immune system is to be evaluated, syngeneic models (immuno-competent mice implanted with murine tumor cell lines) should be considered.
Tumor Models:
-
Human Prostate Cancer: The DU-145 human prostate cancer cell line has been extensively used in both in vitro and in vivo studies with Dolastatin 10.[4][5][7][8]
-
Small Cell Lung Cancer (SCLC): Several SCLC cell lines, including NCI-H69, NCI-H82, NCI-H446, and NCI-H510, have shown high sensitivity to Dolastatin 10.[8]
-
Ovarian Carcinoma: Dolastatin 10 has demonstrated activity against ovarian carcinoma xenografts.[1]
-
Leukemia and Lymphoma: In vitro studies have shown high potency against L1210 leukemia cells and non-Hodgkin lymphoma cells.[8]
-
Melanoma: The B16 melanoma cell line has been used in preclinical evaluations.[8]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo efficacy and toxicity data for Dolastatin 10, which can serve as a benchmark for designing studies with this compound.
Table 1: In Vitro Cytotoxicity of Dolastatin 10 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DU-145 | Prostate Cancer | 0.5 | [4][5][8] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [8] |
| NCI-H82 | Small Cell Lung Cancer | 0.032 - 0.184 | [8] |
| NCI-H446 | Small Cell Lung Cancer | 0.032 - 0.184 | [8] |
| NCI-H510 | Small Cell Lung Cancer | 0.032 - 0.184 | [8] |
| L1210 | Leukemia | 0.03 | [8] |
| MDA MB 231 | Breast Cancer | 1.54 | [6] |
| BT474 | Breast Cancer | 0.95 | [6] |
| SKBR3 | Breast Cancer | 2.3* | [6] |
*Data for this compound
Table 2: In Vivo Efficacy of Dolastatin 10 in Preclinical Models
| Cancer Model | Animal Model | Dosage and Schedule | Key Findings | Reference |
| DU-145 Prostate Cancer | Athymic Mice | 5 µg, i.p., every 4 days | Blocked diaphragmatic invasion of tumor cells. | [5][7] |
| Ovarian Carcinoma Xenograft | Mouse | Not specified | More active than Paclitaxel or Vinblastine. | [1] |
| SCLC Xenograft | SCID Mice | Not specified | Strong inhibition of tumor growth. | [8] |
Table 3: Maximum Tolerated Dose (MTD) of Dolastatin 10 in Different Species
| Species | MTD (µg/m²) | Reference |
| Mice | ~1350 | [9] |
| Rats | 450 | [9] |
| Dogs | ≤400 | [9] |
| Humans | 300 - 455 | [1][2][10] |
Experimental Protocols
The following is a generalized protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model. This protocol should be adapted based on the specific cell line, animal model, and experimental goals.
Protocol: Subcutaneous Xenograft Efficacy Study
1. Animal Model and Husbandry:
- Species: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
- Housing: House animals in sterile, filter-topped cages with sterile bedding, food, and water ad libitum. Maintain a 12-hour light/dark cycle.
- Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
2. Cell Culture and Tumor Implantation:
- Cell Line: e.g., DU-145 human prostate cancer cells.
- Culture: Culture cells in the recommended medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Implantation:
- Harvest cells during the logarithmic growth phase.
- Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
- Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
3. Drug Preparation and Administration:
- Formulation: Prepare this compound in a sterile vehicle suitable for injection (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline). The final concentration of the solubilizing agent should be non-toxic to the animals.
- Dosage: Based on the data for Dolastatin 10, an initial dose-finding study is recommended. A starting dose could be in the range of 100-500 µg/m² (approximately 3-15 µg/kg for mice).
- Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
- Treatment Schedule: e.g., Every 4 days, or once weekly, for a total of 3-4 weeks.
4. Monitoring and Data Collection:
- Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week, starting when tumors become palpable.
- Tumor Volume Calculation: Tumor Volume (mm³) = (Width² x Length) / 2.
- Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of toxicity.
- Clinical Observations: Observe animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, fur texture).
5. Study Endpoints and Analysis:
- Primary Endpoint: Tumor growth inhibition. The study can be terminated when the average tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³).
- Data Analysis:
- Calculate the mean tumor volume ± SEM for each group.
- Determine the percentage of tumor growth inhibition (%TGI).
- Statistical analysis (e.g., t-test or ANOVA) to compare treatment groups with the control group.
- Toxicity Evaluation: At the end of the study, major organs can be collected for histopathological analysis to assess any drug-related toxicities.
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Conclusion
The in vivo evaluation of this compound's efficacy can be effectively guided by the extensive preclinical data available for its parent compound, Dolastatin 10. The protocols and data presented in these application notes provide a solid foundation for designing robust studies to determine the anti-tumor activity of this promising synthetic analog. Key considerations for successful in vivo testing include the selection of appropriate animal and tumor models, careful dose-finding studies to establish a therapeutic window, and comprehensive monitoring for both efficacy and toxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel marine-derived anticancer agents: a phase I clinical, pharmacological, and pharmacodynamic study of dolastatin 10 (NSC 376128) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis [mdpi.com]
- 5. Treatment of human prostate cancer cells with dolastatin 10, a peptide isolated from a marine shell-less mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity of dolastatin 10 in mice, rats and dogs and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: pH-Triggered Release of Dolastatinol from Monosuccinate Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pH-triggered release of Dolastatinol from a monosuccinate linker. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and pH-dependent release studies of this compound-monosuccinate conjugates.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Synthesis & Purification | ||
| Low yield of this compound-monosuccinate conjugate. | Incomplete reaction during the esterification of this compound with succinic anhydride. | - Ensure anhydrous reaction conditions as moisture can hydrolyze succinic anhydride.- Use a mild base such as N,N-diisopropylethylamine (DIEA) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.[1]- Optimize reaction time and temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Side reactions, such as the formation of di-substituted products. | - Control the stoichiometry of the reactants carefully. Use a slight excess of succinic anhydride to drive the reaction to completion without promoting di-substitution. | |
| Degradation of this compound during the reaction or workup. | - this compound is a potent cytotoxic agent and may be sensitive to harsh conditions. Use mild reaction and purification conditions.[1]- Avoid prolonged exposure to strong acids or bases. | |
| Difficulty in purifying the this compound-monosuccinate conjugate. | The conjugate has similar polarity to starting materials or byproducts. | - Employ high-performance liquid chromatography (HPLC) with a suitable column and gradient for purification.- Consider using a different stationary phase or solvent system to improve separation. |
| pH-Triggered Release Study | ||
| Incomplete or slow release of this compound at the target basic pH. | Suboptimal pH for hydrolysis of the succinate ester. | - The hydrolysis of the succinate ester is pH-dependent. Ensure the pH of the release buffer is sufficiently basic to trigger efficient cleavage. A study has shown effective release in a 1N Na2CO3/Methanol (1:4) solution.[1][2]- Verify the pH of your buffer using a calibrated pH meter. |
| Steric hindrance around the ester linkage. | - The structure of the this compound molecule might influence the accessibility of the ester bond to hydroxide ions. While the monosuccinate linker is designed for release, significant structural modifications to the this compound C-terminus could impact kinetics.[1] | |
| Insufficient incubation time. | - Ester hydrolysis is a time-dependent process. Increase the incubation time and monitor the release at various time points to determine the optimal duration. The release of this compound from a monosuccinate linker has been observed over 70 hours.[1][2] | |
| Premature release of this compound at neutral pH (e.g., during storage or in control experiments). | The monosuccinate ester may have some inherent instability, although it is generally considered stable at neutral pH. | - Store the conjugate in a lyophilized form at low temperatures (-20°C or below).- For in vitro assays, prepare fresh solutions of the conjugate before use.- Minimize the duration of experiments at neutral pH if premature release is a concern. |
| High variability in release data between replicate experiments. | Inconsistent pH of the release buffer. | - Prepare fresh buffer for each experiment and verify the pH immediately before use. |
| Inaccurate quantification of released this compound. | - Ensure your analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision for the quantification of this compound.- Use a suitable internal standard to account for variations in sample preparation and injection volume. | |
| Suboptimal sink conditions in the release assay. | - For poorly water-soluble drugs like this compound, it is crucial to maintain sink conditions to avoid underestimation of the release rate. This may require a larger volume of release medium or the inclusion of a solubilizing agent.[3] | |
| Analytical Challenges | ||
| Difficulty in resolving this compound from the conjugate in HPLC analysis. | Inadequate chromatographic separation. | - Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature.- Consider using a different column with a different stationary phase (e.g., C18, phenyl-hexyl). |
| Low sensitivity in detecting the released this compound. | The concentration of the released drug is below the detection limit of the instrument. | - Use a more sensitive detector, such as a mass spectrometer (LC-MS), for quantification.[1][2]- Concentrate the samples before analysis if possible, being careful not to introduce variability. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of pH-triggered release of this compound from a monosuccinate linker? | The release is based on the hydrolysis of the ester bond of the monosuccinate linker under basic conditions. The hydroxide ions in the basic solution act as a nucleophile, attacking the carbonyl carbon of the ester and leading to the cleavage of the ester bond, thereby releasing the free this compound.[1][2] |
| At what pH range is the monosuccinate linker stable, and at what pH does it release the drug? | Monosuccinate linkers are generally stable at neutral pH (around 7.4).[4] The release of this compound is triggered under mild basic conditions. A published study demonstrated successful release in a solution of 1N sodium carbonate in methanol (1:4).[1][2] |
| How can I monitor the release of this compound from the conjugate? | The release can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These methods allow for the separation and quantification of the released this compound and the remaining conjugate. |
| What are the critical parameters to control in a pH-dependent release study? | The most critical parameters are the pH of the release medium, temperature, and incubation time. It is also important to ensure proper mixing and to maintain sink conditions, especially for poorly soluble drugs.[3] |
| Are there any potential side reactions to be aware of during the release study? | If using an alcoholic solvent (e.g., methanol) in the basic release buffer, there is a possibility of transesterification, where the alcohol acts as a nucleophile and displaces the drug, forming a methyl ester of the linker. However, with a sufficiently high concentration of hydroxide ions, hydrolysis should be the predominant reaction. |
Quantitative Data
The following table summarizes the release kinetics of this compound from a monosuccinate linker as reported in a key study.
Table 1: Release of this compound from Monosuccinate Linker [1][2]
| Time (hours) | This compound-Monosuccinate Conjugate (%) | Released this compound (%) |
| 0 | 100 | 0 |
| 10 | ~75 | ~25 |
| 20 | ~60 | ~40 |
| 30 | ~45 | ~55 |
| 40 | ~30 | ~70 |
| 50 | ~20 | ~80 |
| 60 | ~10 | ~90 |
| 70 | < 2 | > 98 |
Data is estimated from the graphical representation in the cited literature. The experiment was conducted at room temperature in a 1N Na2CO3/Methanol (1:4) solution.
Experimental Protocols
Protocol 1: Synthesis of this compound-Monosuccinate Conjugate
This protocol is a general guideline based on established chemical principles for ester formation.
-
Materials: this compound, succinic anhydride, N,N-diisopropylethylamine (DIEA), 4-dimethylaminopyridine (DMAP), and anhydrous dichloromethane (DCM).
-
Procedure: a. Dissolve this compound in anhydrous DCM. b. Add DIEA and a catalytic amount of DMAP to the solution. c. In a separate flask, dissolve a slight molar excess of succinic anhydride in anhydrous DCM. d. Add the succinic anhydride solution dropwise to the this compound solution at room temperature with stirring. e. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. f. Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium chloride solution). g. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash chromatography or preparative HPLC to obtain the pure this compound-monosuccinate conjugate.
Protocol 2: In Vitro pH-Triggered Release Study
This protocol outlines a general procedure for evaluating the pH-dependent release of this compound.
-
Materials: this compound-monosuccinate conjugate, release buffer (e.g., 1N Na2CO3 in methanol, 1:4 v/v), quenching solution (e.g., cold 0.5 N HCl), and analytical grade solvents for HPLC/LC-MS.
-
Procedure: a. Prepare a stock solution of the this compound-monosuccinate conjugate in a suitable solvent (e.g., methanol). b. Initiate the release by diluting the stock solution into the pre-warmed release buffer at a known concentration. c. Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) with gentle stirring. d. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture. e. Immediately quench the reaction in the aliquot by adding a quenching solution to neutralize the base and stop the hydrolysis. f. Analyze the samples by a validated HPLC or LC-MS method to quantify the amount of released this compound and the remaining conjugate. g. Calculate the percentage of drug release at each time point relative to the initial amount of conjugate.
Visualizations
Caption: Mechanism of this compound release from a monosuccinate linker.
Caption: Workflow for studying pH-triggered this compound release.
Caption: A decision tree for troubleshooting incomplete release.
References
- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Technical Support Center: Synthesis of Dolastatinol Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dolastatinol and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-phase support for this compound synthesis?
A1: The synthesis of this compound is commonly performed on a 2-chlorotrityl chloride (Cl-Trt) resin.[1][2] This resin is advantageous as it allows for the cleavage of the peptide under mild acidic conditions, which helps to preserve sensitive functional groups.
Q2: What are the key building blocks required for the synthesis of this compound?
A2: The synthesis of this compound, a derivative of Dolastatin 10, requires several unique amino acid building blocks. These include N-Boc-protected dolaproine (Dap) and dolaisoleucine (Dil), as well as Fmoc-protected valine and N,N-dimethyl valine.[1] The synthesis also involves a C-terminal thiazole moiety with a methylene hydroxyl tether.[1]
Q3: Which coupling reagents are typically used in the synthesis of this compound analogs?
A3: For the solid-phase peptide synthesis (SPPS) of this compound, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a commonly used coupling reagent in the presence of a base like N,N-Diisopropylethylamine (DIEA) in a solvent such as N,N-Dimethylformamide (DMF).[1]
Q4: How is the final this compound product cleaved from the resin?
A4: The final peptide is typically cleaved from the 2-chlorotrityl chloride resin using a cold solution of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and dichloromethane (DCM).[1] A common cleavage cocktail ratio is 2.5:2.5:95 (TFA:TIS:DCM).[1]
Troubleshooting Guides
Problem 1: Low Loading of the First Amino Acid onto the Resin
Symptom: You observe a low substitution level (e.g., < 0.40 mmol/g) after attempting to load the initial Fmoc-protected amino acid alcohol onto the 2-chlorotrityl chloride resin, even after extended reaction times.[1]
Possible Cause: The hydroxyl group of the amino acid alcohol may have lower reactivity towards the chlorotrityl resin compared to a carboxylate group.
Solution:
-
Utilize a Linker Strategy: A self-immolative monosuccinate linker can be employed. The amino acid alcohol is first reacted with succinic anhydride to form a monosuccinate derivative. This derivative, now bearing a free carboxyl group, reacts more efficiently with the 2-chlorotrityl resin under standard loading conditions.[1] This approach has been shown to result in higher loading and overall yield of the final product.[1]
Problem 2: Low Yields and Side Reactions During Synthesis
Symptom: The overall yield of the synthesized this compound analog is low, and mass spectrometry analysis reveals the presence of deletion sequences or other impurities.
Possible Causes:
-
Steric Hindrance: Dolastatin analogs often contain sterically hindered amino acids, such as N-methylated residues, which can lead to incomplete coupling reactions.
-
Peptide Aggregation: The hydrophobic nature of this compound analogs can cause the peptide chains to aggregate on the solid support, hindering the accessibility of reagents to the reaction sites.[3][4]
Solutions:
-
Optimize Coupling Conditions:
-
Extended Coupling Times: For sterically hindered amino acids, extending the coupling reaction time can improve yields.
-
Use of Stronger Coupling Reagents: While HATU is effective, for particularly difficult couplings, alternative reagents could be explored, though specific literature for this compound may be limited.
-
Monitoring Reactions: Use the ninhydrin test or a small-scale cleavage followed by LC-MS analysis to ensure each coupling and deprotection step goes to completion before proceeding to the next cycle.[1]
-
-
Address Peptide Aggregation:
-
"Magic Mixture" Solvents: Employing a solvent mixture known to disrupt secondary structures, such as a 1:1:1 mixture of DCM, DMF, and N-methyl-2-pyrrolidone (NMP), can improve solvation and reaction efficiency.[3]
-
Elevated Temperatures: In some cases, performing the coupling reactions at a slightly elevated temperature can help to disrupt aggregation. However, this should be done with caution as it can also increase the risk of racemization.
-
Problem 3: Difficulties in Purification of the Final Product
Symptom: The crude product after cleavage is difficult to purify by reverse-phase HPLC (RP-HPLC). You may observe broad peaks, peak tailing, or co-elution of impurities.
Possible Cause: The high hydrophobicity of this compound analogs can lead to poor solubility in the mobile phase and strong interactions with the stationary phase, resulting in suboptimal chromatographic performance.[3][4]
Solutions:
-
Optimize HPLC Conditions:
-
Mobile Phase Modifiers: The use of organic modifiers in the aqueous mobile phase can improve solubility. While acetonitrile is standard, exploring different gradients or the addition of small amounts of other organic solvents may be beneficial.
-
Column Selection: A C18 stationary phase is commonly used.[1][5] Experimenting with different column lengths, particle sizes, or pore sizes might improve resolution.
-
-
Improve Crude Product Solubility: Before injection onto the HPLC column, ensure the crude peptide is fully dissolved. This may require the use of solvents like DMSO or DMF, followed by dilution with the initial mobile phase.
Problem 4: Potential for Racemization
Symptom: Diastereomeric impurities are detected in the final product by LC-MS or chiral chromatography, indicating a loss of stereochemical integrity during synthesis.
Possible Cause: Racemization, or epimerization, can occur at the α-carbon of the activated amino acid during the coupling step, particularly with certain coupling reagents or under harsh conditions.
Solutions:
-
Choice of Coupling Reagents: While HATU is generally considered to have a low risk of racemization, it is important to adhere to established protocols.
-
Control of Reaction Conditions: Avoid excessive heating during coupling steps unless absolutely necessary and validated to not cause significant epimerization.
-
Verification of Stereochemistry: To confirm if racemization is occurring during a specific coupling step, a model study can be performed. For example, by synthesizing a tripeptide with a known chiral center and analyzing the product for diastereomers.[6]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is a summary of the methodology described for the synthesis of this compound.[1]
-
Resin and Linker Loading:
-
The synthesis is performed on a 2-chlorotrityl chloride resin.
-
To improve loading, the first Fmoc-protected amino acid alcohol is derivatized with succinic anhydride to form a monosuccinate.
-
The monosuccinate derivative is then coupled to the resin.
-
-
Peptide Chain Elongation (Fmoc Chemistry):
-
Deprotection: The Fmoc group is removed using a 20% solution of piperidine in DMF. This is typically done in two steps of 15 minutes each.
-
Washing: The resin is washed sequentially with DMF and DCM after deprotection.
-
Coupling: The next Fmoc-protected amino acid (2.5 equivalents) is activated with HATU (2.5 equivalents) and DIEA (5.1 equivalents) in DMF and coupled to the resin-bound peptide for 1.5 hours.
-
Monitoring: The completion of coupling and deprotection steps is monitored using the ninhydrin colorimetric assay or by cleaving a small sample from the resin for LC-MS analysis. The reactions are repeated if incomplete.
-
-
Cleavage from Resin:
-
The final peptide is cleaved from the resin using a cold solution of TFA/TIS/DCM (2.5:2.5:95) for 1 hour.
-
-
Purification:
-
The crude peptide is purified by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Resin Type | 2-Chlorotrityl chloride | [1] |
| Initial Loading (Direct) | ~0.40 mmol/g | [1] |
| Coupling Reagent | HATU | [1] |
| Deprotection Reagent | 20% Piperidine in DMF | [1] |
| Cleavage Cocktail | TFA/TIS/DCM (2.5:2.5:95) | [1] |
| Purification Method | Preparative RP-HPLC | [1] |
Visualizations
Caption: General workflow for the solid-phase synthesis of this compound analogs.
Caption: Troubleshooting decision tree for this compound analog synthesis.
References
- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. Automated Synthesis and Purification of Hydrophobic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
Dolastatinol Technical Support Center: Troubleshooting Stability and Solubility
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the stability and solubility of Dolastatinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its stability and solubility important experimental considerations?
A1: this compound is a synthetic and highly potent analog of Dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[1] Like other dolastatin analogs, it is a powerful inhibitor of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] Its poor aqueous solubility and potential for degradation can significantly impact experimental reproducibility and the accuracy of in vitro and in vivo studies. Ensuring proper handling and formulation is critical for obtaining reliable results.
Q2: I am observing low or inconsistent potency of this compound in my cell-based assays. Could this be related to solubility issues?
A2: Yes, inconsistent potency is a common consequence of poor solubility. This compound, being a hydrophobic peptide-like molecule, is expected to have low aqueous solubility. If not properly dissolved, it can precipitate out of your culture medium, leading to a lower effective concentration than intended. It is crucial to ensure complete dissolution in a suitable stock solvent before diluting into your aqueous assay medium. For instance, the related compound Monomethylauristatin F (MMAF) is sparingly soluble in aqueous buffers and requires initial dissolution in an organic solvent like DMSO.[3]
Q3: My this compound solution appears cloudy after dilution in my aqueous buffer. What should I do?
A3: Cloudiness or precipitation upon dilution into aqueous buffers is a clear indication of solubility limits being exceeded. To address this, you can try the following:
-
Lower the final concentration: Your target concentration may be too high for the aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of the initial organic solvent (e.g., DMSO) in the final dilution may help maintain solubility. However, be mindful of solvent toxicity in cell-based assays.
-
Use a formulation strategy: Techniques like cyclodextrin complexation can significantly enhance the aqueous solubility of hydrophobic compounds.
Q4: How should I prepare my this compound stock solution?
A4: It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for auristatins and related compounds.[3][4][5] For the related compound MMAF, solubility in DMSO is high (e.g., 25 mg/mL or 100 mg/mL).[3][4] After dissolving in DMSO, the stock solution can be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What are the known stability issues with this compound?
A5: While a comprehensive stability profile for this compound is not extensively published, information from related auristatins suggests potential degradation pathways. Hydrolysis is a common degradation route for peptides and esters. This compound is released from its monosuccinate precursor under mild basic conditions (1 N Na2CO3/methanol), indicating that the ester linkage is susceptible to hydrolysis.[1] The C-terminal dolaphenine residue of some auristatin analogs has also been shown to be susceptible to hydrolytic cleavage in rodent plasma.[6] It is advisable to avoid prolonged exposure to basic pH and elevated temperatures.
Q6: How can I assess the stability of my this compound solution?
A6: The stability of your this compound solution can be monitored using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with UV detection can be used to track the peak corresponding to intact this compound over time and under different storage conditions (e.g., temperature, pH). The appearance of new peaks would indicate the formation of degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution (DMSO) | Exceeding solubility limit; water absorption by DMSO. | Gently warm the solution. Use fresh, anhydrous DMSO for preparing stock solutions. Store stock solutions with desiccant. |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility. | Decrease the final concentration. Increase the co-solvent (e.g., DMSO) percentage if tolerated by the assay. Utilize a solubilizing agent like cyclodextrin (see Protocol 2). |
| Inconsistent results between experiments | Incomplete dissolution; degradation of stock solution. | Ensure complete dissolution of the solid material before use. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect from light and store at -20°C or below. |
| Loss of activity over time in aqueous solution | Hydrolytic degradation. | Prepare fresh dilutions in aqueous buffer for each experiment. Avoid storing this compound in aqueous solutions for extended periods. For MMAF, it is not recommended to store the aqueous solution for more than one day.[3] |
Data Presentation
Table 1: Solubility of Monomethylauristatin F (MMAF) in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL, 100 mg/mL | [3][4] |
| Ethanol | ~2 mg/mL, 100 mg/mL | [3][4] |
| Dimethyl formamide | ~10 mg/mL | [3] |
| Water | 100 mg/mL (Note: This value from one supplier seems unusually high and may refer to a specific formulation or salt form) | [4] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [3] |
Note: As a close structural analog, the solubility of this compound is expected to be in a similar range, with likely poor aqueous solubility.
Table 2: Stability of Monomethylauristatin F (MMAF) in Rat Plasma
| Condition | Stability | Reference |
| Short-term | Stable | [7] |
| Long-term | Stable | [7] |
| Freeze-thaw cycles | Stable | [7] |
| Post-preparative | Stable | [7] |
Note: While stable in plasma, specific auristatin analogs can undergo site-dependent degradation.[6] The stability of this compound in various buffers and conditions should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution of this compound and dilute it for use in cellular assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or appropriate aqueous buffer (e.g., PBS, cell culture medium)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock of a compound with MW ~750 g/mol , dissolve 7.5 mg in 1 mL of DMSO).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary. Ensure the final solution is clear.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to achieve the final desired concentrations for your experiment.
-
Mix thoroughly by gentle pipetting or vortexing after each dilution step.
-
Use the freshly prepared working solutions immediately. Do not store aqueous dilutions for extended periods.
-
Protocol 2: Improving Aqueous Solubility of this compound using Cyclodextrin Complexation
Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility for in vitro or in vivo studies. This protocol is adapted from general methods for hydrophobic peptides.[8][9][10][11]
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Tertiary-butyl alcohol (TBA)
-
Sterile, pyrogen-free water
-
0.22 µm sterile filter
-
Lyophilizer
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of the chosen cyclodextrin in sterile water (e.g., 10-40% w/v).
-
Dissolve this compound in TBA to create a concentrated solution.
-
-
Formation of the Complex:
-
Slowly add the this compound-TBA solution to the aqueous cyclodextrin solution with vigorous stirring. The ratio of the TBA/water co-solvent should be optimized to maintain a clear, single-phase solution.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Sterilization and Lyophilization:
-
Sterilize the resulting solution by passing it through a 0.22 µm filter.
-
Freeze the solution (e.g., at -80°C) and then lyophilize (freeze-dry) it to obtain a solid powder of the this compound-cyclodextrin complex.
-
-
Reconstitution and Use:
-
The lyophilized powder can be stored at -20°C.
-
For use, reconstitute the powder in the desired aqueous buffer to the target concentration. The reconstituted solution should be clear, indicating improved solubility.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility and stability.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MMAF | Tubulin inhibitor | CAS 745017-94-1 | InvivoChem [invivochem.com]
- 6. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Metabolism Studies of Monomethyl Auristatin F via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AU2018200444B2 - Cyclodextrin complexation methods for formulating peptide proteasome inhibitors - Google Patents [patents.google.com]
- 10. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20150111838A1 - Cyclodextrin complexation methods for formulating peptide proteasome inhibitors - Google Patents [patents.google.com]
Technical Support Center: Dolastatinol In Vivo Applications
This technical support center provides guidance for researchers and scientists utilizing Dolastatinol, a potent synthetic analog of Dolastatin 10, in in vivo experiments. The information herein is compiled to address potential challenges in dosage, administration, and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, similar to its parent compound Dolastatin 10, is a highly potent inhibitor of tubulin polymerization.[1] By interfering with microtubule dynamics, it disrupts essential cellular processes such as mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[1][2][3] Its high cytotoxicity is attributed to its ability to remain in the cell longer due to slower efflux compared to other tubulin-binding agents.[1]
Q2: What is a recommended starting dose for in vivo studies with this compound?
Q3: How should this compound be formulated and administered for in vivo studies?
For in vivo administration, this compound should be dissolved in a biocompatible vehicle. While specific formulation details for this compound are limited, a common approach for similar compounds involves initial dissolution in a small amount of a solvent like DMSO, followed by dilution in a pharmaceutically acceptable carrier such as saline, PBS, or a solution containing excipients like Solutol HS 15. It is critical to assess the solubility and stability of this compound in the chosen vehicle. The primary route of administration in preclinical studies with Dolastatin 10 has been intravenous (IV) bolus injection.[4]
Q4: What are the expected toxicities associated with this compound?
Based on preclinical and clinical data for Dolastatin 10 and its analogs, the primary dose-limiting toxicity is myelosuppression, particularly neutropenia (a decrease in neutrophils).[4][5][6] Other potential adverse effects observed with this class of compounds include decreased weight gain or weight loss, and at higher doses, cellular depletion in lymphoid organs and gastrointestinal toxicity.[4][6] Close monitoring of animal health, including body weight and complete blood counts, is essential during in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor drug solubility or precipitation upon dilution | The chosen vehicle is not optimal for this compound. | - Test different co-solvents (e.g., ethanol, PEG300, Tween 80) in combination with aqueous carriers.- Prepare the formulation fresh before each administration.- Perform a small-scale solubility test before preparing the bulk formulation. |
| High toxicity or animal mortality at the initial dose | The starting dose is above the maximum tolerated dose (MTD) in the specific animal model. | - Immediately cease administration at that dose.- Initiate a dose de-escalation study, starting with a significantly lower dose.- Carefully review the health monitoring plan to ensure early detection of adverse effects. |
| Lack of therapeutic efficacy | - The dose is too low.- The administration schedule is not optimal.- The tumor model is resistant to tubulin inhibitors. | - If no toxicity is observed, cautiously escalate the dose.- Consider alternative administration schedules (e.g., more frequent dosing at a lower concentration).- Confirm the expression of the target in your tumor model, if applicable (e.g., in the context of an antibody-drug conjugate). |
| Pain or irritation at the injection site | The formulation is irritating, or the injection is administered too quickly. | - Further dilute the formulation if possible.- Administer the injection more slowly.- Consider adding a flushing step with saline after drug administration.[6] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC50 (nM) |
| This compound | MDA MB 231 (Triple-negative breast cancer) | 1.54[1] |
| This compound | BT474 (HER2-positive breast cancer) | ~1.0 (estimated from graph)[1] |
| This compound | SKBR3 (HER2-positive breast cancer) | ~2.3 (estimated from graph)[1] |
| MMAF | MDA MB 231 (Triple-negative breast cancer) | Not active[1] |
| Dolastatin 10 | L1210 (Leukemia) | 0.03[7] |
| Dolastatin 10 | NCI-H69 (Small cell lung cancer) | 0.059[7] |
| Dolastatin 10 | DU-145 (Human prostate cancer) | 0.5[7] |
Table 2: Maximum Tolerated Dose (MTD) of Dolastatin 10 in Different Species
| Species | MTD (µg/m²) | MTD (µg/kg) | Route of Administration |
| Mice | ~1350 | 450 | Intravenous Bolus[4] |
| Rats | 450 | 75 | Intravenous Bolus[4] |
| Dogs | ≤400 | ≤20 | Intravenous Bolus[4] |
| Humans (Phase I) | 300 | - | Intravenous[5] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use a relevant mouse strain for your cancer model (e.g., SCID mice for xenografts).
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 5% Solutol HS 15 in saline).
-
Dose Escalation:
-
Begin with a conservative starting dose based on the MTD of Dolastatin 10 in mice (e.g., a fraction of 450 µg/kg).
-
Enroll cohorts of 3-5 mice per dose level.
-
Administer this compound as a single intravenous injection.
-
Increase the dose in subsequent cohorts by a predetermined factor (e.g., 30-50%) if no severe toxicity is observed.
-
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, labored breathing).
-
At the end of the observation period (typically 14-21 days), collect blood for complete blood count (CBC) to assess myelosuppression.
-
Perform necropsy and histopathological analysis of major organs.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or severe, irreversible toxicity.[8]
Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Model
-
Tumor Implantation: Implant tumor cells (e.g., NCI-H446 small-cell lung cancer) subcutaneously or orthotopically into immunocompromised mice.[3]
-
Tumor Growth and Randomization:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
-
Treatment Administration:
-
Administer this compound intravenously at the predetermined MTD or a therapeutic dose.
-
The control group should receive the vehicle only.
-
The treatment schedule can be varied (e.g., once, twice weekly).
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size, or when signs of morbidity become apparent.
-
Collect tumors for further analysis (e.g., histology, biomarker assessment).
-
Visualizations
References
- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. Toxicity of dolastatin 10 in mice, rats and dogs and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel marine-derived anticancer agents: a phase I clinical, pharmacological, and pharmacodynamic study of dolastatin 10 (NSC 376128) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I and pharmacokinetic study of the dolastatin 10 analogue TZT-1027, given on days 1 and 8 of a 3-week cycle in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry [mdpi.com]
- 8. Toxicology | MuriGenics [murigenics.com]
Technical Support Center: Synthesis and Purification of Dolastatinol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Dolastatinol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product purity is lower than expected after synthesis. What are the common impurities I should look for?
A1: Low purity in synthesized this compound can stem from various side reactions inherent to solid-phase peptide synthesis (SPPS). The most common impurities include:
-
Deletion Sequences: These occur due to incomplete coupling of an amino acid, resulting in a peptide chain missing one or more residues.
-
Insertion Sequences (Double Incorporation): This happens when an amino acid is coupled twice at the same position, often due to premature removal of the Fmoc protecting group on the newly added amino acid.
-
Incomplete Deprotection of Side Chains: Residual protecting groups on the amino acid side chains can lead to impurities that are structurally very similar to the final product.
-
Racemization: Chiral centers of the amino acids can epimerize during activation or coupling, leading to diastereomeric impurities.[1]
-
Aspartimide Formation: This is a significant side reaction in Fmoc-based synthesis and can lead to the formation of multiple by-products.[2][3]
-
Byproducts from Scavengers: Scavengers used during the cleavage step can sometimes react with the peptide, forming adducts.
To identify these impurities, high-resolution mass spectrometry (HRMS) is crucial. By comparing the observed masses in your crude product with the expected masses of potential impurities, you can begin to diagnose the issue.
Q2: I'm observing a peak with a mass corresponding to a single amino acid deletion. How can I prevent this?
A2: A deletion sequence is a strong indicator of inefficient coupling. To address this, consider the following troubleshooting steps:
-
Extend Coupling Time: For sterically hindered amino acids, which are present in the this compound sequence, a longer reaction time can improve coupling efficiency.
-
Double Coupling: Perform the coupling step twice for the problematic amino acid to ensure the reaction goes to completion.
-
Use a More Potent Coupling Reagent: If you are using a standard coupling reagent like HBTU, switching to a more reactive one like HATU can improve yields, especially for difficult couplings. The synthesis of this compound has been successfully demonstrated using HATU.[4]
-
Monitor Coupling Efficiency: After each coupling step, perform a Kaiser test or a similar colorimetric test to ensure the absence of free primary amines, indicating a complete reaction.
Q3: My LC-MS analysis shows a peak with a mass that is ~100 Da higher than my product. What could this be?
A3: A mass increase of approximately 100 Da can sometimes be attributed to the formation of a piperidine adduct. This can occur if the dibenzofulvene byproduct of Fmoc deprotection is not effectively scavenged and reacts with piperidine, which can then attach to the N-terminus of the peptide.
-
Ensure Efficient Washing: Thoroughly wash the resin with DMF after the Fmoc deprotection step to remove all traces of piperidine and dibenzofulvene.
-
Optimize Deprotection Conditions: Use the minimum effective concentration and time for piperidine treatment to avoid side reactions. A common protocol for this compound synthesis uses 20% piperidine in DMF.[4]
Q4: I am struggling with the purification of this compound using reverse-phase HPLC. The peaks are broad, or the resolution is poor. What can I do?
A4: Poor chromatographic performance during the purification of synthetic peptides is a common challenge. Here are some strategies to improve your HPLC purification of this compound:
-
Optimize the Mobile Phase:
-
Acid Modifier: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide purification. Optimizing the concentration of TFA (typically 0.1%) can improve peak shape.
-
Organic Modifier: Acetonitrile is the standard organic solvent. Experimenting with a different organic modifier, such as methanol or isopropanol, in the mobile phase might improve selectivity.
-
-
Adjust the Gradient: A shallower gradient around the elution point of your target peptide can significantly improve the resolution between this compound and closely eluting impurities.
-
Column Selection:
-
Stationary Phase: C18 columns are the most common choice. However, for complex peptides, a different stationary phase like C8 or phenyl-hexyl might offer better selectivity.
-
Pore Size: Ensure the pore size of your column's stationary phase is appropriate for the size of this compound (typically 100-300 Å for peptides).
-
-
Flash Chromatography Pre-purification: For very crude samples, using flash chromatography as an initial clean-up step can enrich the target peptide and reduce the complexity of the mixture loaded onto the preparative HPLC, leading to better final purity.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for different purification strategies for a crude this compound synthesis. This data is for illustrative purposes to highlight the potential impact of different purification methodologies.
| Purification Strategy | Crude Purity (%) | Final Purity (%) | Yield (%) |
| Single-Step Preparative HPLC | 45 | 95.2 | 20 |
| Flash Chromatography + Prep HPLC | 45 | 98.5 | 25 |
| Synthesis via Monosuccinate Linker | N/A | >98 | 46 (as precursor) |
Note: The synthesis via a monosuccinate linker, followed by basic cleavage, has been reported to yield this compound in high purity (>98%) without the need for extensive chromatographic purification of the final product.[4]
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the Fmoc/tBu strategy on a 2-chlorotrityl chloride resin.
-
Resin Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Add the first Fmoc-protected amino acid alcohol (Fmoc-dolaphenine derivative) and N,N-diisopropylethylamine (DIEA). Agitate the mixture for 2-4 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HATU) and DIEA in DMF. Add the activated amino acid to the resin and agitate for 1-2 hours.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
Cleavage and Global Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/DCM (e.g., 2.5:2.5:95) for 1-2 hours at room temperature.[4]
-
Precipitation and Isolation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Protocol 2: Purification by Semi-Preparative Reverse-Phase HPLC
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dilute with the initial mobile phase.
-
Column: C18 semi-preparative column (e.g., 10 µm particle size, 100 Å pore size).
-
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: Develop a linear gradient from a low percentage of B to a high percentage of B over 30-60 minutes to elute the peptide. An initial scouting run with a broad gradient is recommended to determine the approximate elution time.
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Workflow for the synthesis, purification, and troubleshooting of this compound.
References
Validation & Comparative
Dolastatin 10 vs. Monomethyl Auristatin F (MMAF): A Comparative Guide on Potency and Mechanism
In the landscape of potent anti-cancer agents, Dolastatin 10 and its synthetic analogue, Monomethyl Auristatin F (MMAF), stand out as powerful inhibitors of tubulin polymerization. This guide provides a detailed comparison of their potency, mechanism of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.
Comparative Potency
Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, has demonstrated exceptional cytotoxicity against a wide range of cancer cell lines.[1][2][3] MMAF, a synthetic analogue, was developed for use in antibody-drug conjugates (ADCs) and exhibits attenuated but still potent activity.
As free toxins, the cytotoxicity of Monomethyl auristatin E (MMAE) and MMAF is approximately 200- and 1000-fold less potent, respectively, than that of dolastatin 10 in lymphoma cells.[2] However, a synthetic derivative of Dolastatin 10, named dolastatinol, has been shown to be a significantly more potent inhibitor of microtubule "dynamic instability" compared to MMAF.[1] In immunofluorescence analysis, this compound disrupted microtubules at a concentration of 5 nM, with clear damage at 25 nM, whereas MMAF began to show effects at 125 nM, with clear disruption at 625 nM.[1]
| Cell Line | Cancer Type | Dolastatin 10 IC50 (nM) | Reference |
| L1210 | Murine Leukemia | 0.03 | [3] |
| HT-29 | Colon Cancer | 0.06 | [3] |
| MCF7 | Breast Cancer | 0.03 | [3] |
| NCI-H69 | Small Cell Lung Cancer | 0.059 | [3] |
| DU-145 | Prostate Cancer | 0.5 | [3] |
Mechanism of Action: Tubulin Polymerization Inhibition
Both Dolastatin 10 and MMAF exert their cytotoxic effects by interfering with microtubule dynamics, which are crucial for cell division.[1][4][5] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1]
The following diagram illustrates the mechanism of action of Dolastatin 10 and MMAF on tubulin polymerization.
Caption: Inhibition of tubulin polymerization by Dolastatin 10 and MMAF.
Experimental Protocols
The potency of compounds like Dolastatin 10 and MMAF is typically determined using in vitro cell viability and tubulin polymerization assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Dolastatin 10 or MMAF
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Dolastatin 10 or MMAF in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Dolastatin 10 or MMAF
-
96-well microtiter plate (UV-transparent)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Protocol:
-
Compound Preparation: Prepare various concentrations of Dolastatin 10 or MMAF in polymerization buffer.
-
Reaction Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate. Then, add the compound dilutions to the respective wells.
-
Initiation of Polymerization: Add GTP to each well to a final concentration of 1 mM to initiate polymerization.
-
Absorbance Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control (tubulin with vehicle).
Conclusion
Both Dolastatin 10 and MMAF are highly potent anti-cancer agents that function by disrupting microtubule dynamics. While Dolastatin 10 exhibits superior potency as a free agent, MMAF's design as a payload for ADCs allows for targeted delivery to cancer cells, thereby enhancing its therapeutic index. The choice between these molecules depends on the specific application, with Dolastatin 10 and its derivatives being valuable for fundamental research and MMAF being a key component in the development of targeted cancer therapies. The provided experimental protocols offer a foundation for researchers to evaluate and compare the potency of these and other tubulin inhibitors.
References
- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
A Comparative Analysis of Dolastatinol and Dolastatin 10: Unraveling the Potency of Two Microtubule-Targeting Agents
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the natural product Dolastatin 10 and its synthetic analog, Dolastatinol. This analysis is supported by experimental data on their anti-cancer activities, mechanisms of action, and includes detailed experimental protocols.
Dolastatin 10, a potent pentapeptide originally isolated from the marine sea hare Dolabella auricularia, has been a subject of extensive research due to its remarkable cytotoxic and antineoplastic properties.[1][2] Its synthetic analog, this compound, was developed to preserve the potent anti-cancer effects of the parent compound while introducing a C-terminus methylene hydroxyl group, which allows for potential conjugation to drug delivery systems.[2] Both compounds exert their primary biological effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][2]
Chemical Structures
Dolastatin 10 is a linear pentapeptide containing several unique amino acid residues.[2] this compound is a synthetic derivative of Dolastatin 10, differing by the presence of a methylene hydroxyl group on the C-terminal thiazole ring.[2] This modification was designed to maintain the potent biological activity of Dolastatin 10.[2]
Comparative Performance: Cytotoxicity
Both Dolastatin 10 and this compound exhibit potent cytotoxic activity against a range of cancer cell lines, with IC50 values often in the low nanomolar to picomolar range. The following table summarizes the available data. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Cell Line | Compound | IC50 (nM) | Reference |
| Human Breast Cancer | |||
| MDA-MB-231 (Triple-Negative) | This compound | 1.54 | [2] |
| BT474 (HER2-Positive) | This compound | 0.95 | [2] |
| SKBR3 (HER2-Positive) | This compound | 2.3 | [2] |
| MCF7 | Dolastatin 10 | 0.03 | [3] |
| Human Prostate Cancer | |||
| DU-145 | Dolastatin 10 | 0.5 | [3] |
| Human Leukemia | |||
| L1210 | Dolastatin 10 | 0.03 | [3] |
| Human Lung Cancer | |||
| NCI-H69 (Small Cell) | Dolastatin 10 | 0.059 | [3] |
| NCI-H82 (Small Cell) | Dolastatin 10 | 0.032 - 0.184 | [3] |
| NCI-H446 (Small Cell) | Dolastatin 10 | 0.032 - 0.184 | [3] |
| NCI-H510 (Small Cell) | Dolastatin 10 | 0.032 - 0.184 | [3] |
| Human Colon Cancer | |||
| HT-29 | Dolastatin 10 | 0.06 | [3] |
Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest
The primary mechanism of action for both Dolastatin 10 and this compound is the inhibition of tubulin polymerization.[1][2] By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[1][2] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[2][3]
While a direct comparative IC50 value for tubulin polymerization inhibition by this compound is not available, studies show it disrupts microtubule networks at very low concentrations (5 nM).[2] For Dolastatin 10, the IC50 for the inhibition of tubulin polymerization has been reported to be 2.2 µM.[3]
In terms of cell cycle arrest, treatment of MDA-MB-231 cells with 125 nM this compound resulted in 43.5% of the cell population being arrested in the G2/M phase.[2]
Figure 1. Workflow for analyzing G2/M cell cycle arrest induced by this compound or Dolastatin 10.
Induction of Apoptosis: The Bcl-2 Pathway
The G2/M arrest induced by Dolastatin 10 and its analogs is a key trigger for apoptosis. For Dolastatin 10, this process has been linked to the phosphorylation of the anti-apoptotic protein Bcl-2.[3] Phosphorylation of Bcl-2 can inactivate its protective function, thereby promoting programmed cell death.
References
- 1. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of Dolastatinol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Dolastatinol, a synthetic analog of the potent marine-derived antimitotic agent Dolastatin 10. Through objective comparisons with other microtubule-targeting agents, including Vinca alkaloids and Taxanes, this document elucidates the nuanced yet powerful activity of this compound. The information presented is supported by experimental data, detailed methodologies, and visual representations of key cellular pathways.
Executive Summary
This compound, a synthetic derivative of Dolastatin 10, exhibits potent antimitotic activity by inhibiting tubulin polymerization, a mechanism shared with Vinca alkaloids. However, its efficacy surpasses that of many established agents, positioning it as a highly promising candidate for cancer therapy. This guide will delve into the comparative analysis of this compound's effects on tubulin polymerization, cell cycle progression, and induction of apoptosis, benchmarked against Dolastatin 10, Vinca alkaloids (Vincristine and Vinblastine), and Taxanes (Paclitaxel).
Comparative Analysis of Tubulin Polymerization Inhibition
The primary mechanism of action for this compound and its comparators is the disruption of microtubule dynamics, which are crucial for cell division. While both this compound and Vinca alkaloids inhibit tubulin polymerization, Taxanes function by stabilizing microtubules.
Table 1: Comparative IC50 Values for Tubulin Polymerization Inhibition
| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Mechanism of Action |
| This compound | Potent inhibition observed at low nM concentrations (disruption of microtubules seen at 5 nM)[1] | Inhibitor of Tubulin Polymerization |
| Dolastatin 10 | 1.2[2] | Inhibitor of Tubulin Polymerization |
| Vincristine | Not explicitly found, but inhibits polymerization with a Ki of 85nM | Inhibitor of Tubulin Polymerization |
| Vinblastine | 1.5[2] | Inhibitor of Tubulin Polymerization |
| Paclitaxel | EC50 of 23 µM for tubulin assembly | Stabilizer of Microtubules |
Note: While a direct IC50 value for this compound's inhibition of tubulin polymerization was not found in the literature, studies demonstrate its potent disruption of microtubule networks at concentrations as low as 5 nM, indicating a very low IC50[1].
Impact on Cell Cycle Progression
Disruption of microtubule dynamics by these agents leads to an arrest of the cell cycle, primarily at the G2/M phase, preventing mitotic spindle formation and subsequent cell division.
Table 2: Comparative Effects on Cell Cycle
| Compound | Effect on Cell Cycle | Key Findings |
| This compound | G2/M Phase Arrest[1] | Induces mitotic arrest in MDA-MB-231 cells at 125 nM concentration.[1] |
| Dolastatin 10 | G2/M Phase Arrest | Causes accumulation of cells in the G2/M phase. |
| Vinca Alkaloids | G2/M Phase Arrest | Disrupts mitotic spindle formation, leading to metaphase arrest.[3] |
| Taxanes | G2/M Phase Arrest | Stabilizes microtubules, preventing the dynamic instability required for mitosis.[4] |
Induction of Apoptosis
The ultimate fate of cancer cells treated with these microtubule-targeting agents is often apoptosis, or programmed cell death. The signaling pathways leading to apoptosis, however, can differ.
Table 3: Comparative Analysis of Apoptosis Induction
| Compound | Apoptotic Pathway Involvement | Key Molecular Targets |
| This compound | Intrinsic Pathway | Downregulation of Bcl-2 is a likely mechanism, similar to Dolastatin 10. |
| Dolastatin 10 | Intrinsic Pathway | Downregulates the anti-apoptotic protein Bcl-2.[5] |
| Vinca Alkaloids | Intrinsic and other pathways | Can involve the NF-κB signaling pathway and the c-Jun N-terminal kinase cascade.[3][6][7] |
| Taxanes | Intrinsic and Extrinsic Pathways | Can induce apoptosis through both p53-dependent and -independent pathways, and involves phosphorylation of Bcl-2.[4] |
Experimental Protocols
For the purpose of reproducibility and further investigation, detailed protocols for the key assays cited in this guide are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>99%)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
Test compounds (this compound, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 1-2 mg/mL in cold polymerization buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin-GTP mixture into a pre-warmed 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a culture plate and treat with the test compounds for the desired time.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8][9][10][11]
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.[12][13][14][15][16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the complex interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathways
Caption: this compound-induced apoptosis pathway.
Caption: Vinca alkaloid-induced apoptosis pathway.
Caption: Taxane-induced apoptosis pathway.
Experimental Workflows
Caption: Tubulin polymerization assay workflow.
Caption: Cell cycle analysis workflow.
Caption: Apoptosis assay workflow.
Conclusion
The cross-validation of this compound's mechanism of action confirms its role as a potent inhibitor of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. Its remarkable potency, even at low nanomolar concentrations, distinguishes it from many existing microtubule-targeting agents. The comparative data presented in this guide underscores the potential of this compound as a next-generation antimitotic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic window and clinical utility. This guide serves as a foundational resource for researchers dedicated to advancing novel cancer therapeutics.
References
- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of <i>Vinca</i> alkaloid-induced apoptosis by NF-κB/IκB pathway in human tumor cells [ouci.dntb.gov.ua]
- 7. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. protocols.io [protocols.io]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
Dolastatinol Demonstrates Superior Microtubule Disruption Compared to MMAF
A detailed comparison of the microtubule-destabilizing effects of Dolastatinol and Monomethyl Auristatin F (MMAF) reveals this compound as a significantly more potent agent in disrupting microtubule dynamics, inducing mitotic arrest, and affecting mitochondrial integrity in cancer cells. This guide provides a comprehensive analysis of their comparative performance, supported by experimental data and detailed protocols for key assays.
This compound, a synthetic analog of the marine natural product Dolastatin 10, and MMAF, a potent auristatin derivative, are both powerful antimitotic agents that function by inhibiting tubulin polymerization.[1][2] These compounds are of significant interest to researchers in oncology and drug development, particularly as cytotoxic payloads in antibody-drug conjugates (ADCs).[3][4] While both molecules target the tubulin-microtubule equilibrium, leading to cell cycle arrest and apoptosis, recent findings indicate a marked difference in their potency.
Quantitative Comparison of Microtubule Disruption and Cellular Effects
Experimental data from studies on triple-negative breast cancer cells (MDA-MB-231) highlight the superior activity of this compound over MMAF in several key assays.
| Parameter | This compound | MMAF | Cell Line | Reference |
| Microtubule Disruption (Starting Concentration) | 5 nM | 125 nM | MDA-MB-231 | [1] |
| Clear Microtubule Disruption | 25 nM | 625 nM | MDA-MB-231 | [1] |
| Full Mitochondrial Disruption | 25 nM | Not observed even at 625 nM | MDA-MB-231 | [1] |
| G2/M Phase Arrest (at 125 nM) | 43.5% | 32.7% | MDA-MB-231 | [1] |
Mechanism of Action: Inhibition of Tubulin Polymerization
Both this compound and MMAF exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[5] These agents bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into microtubules.[6][7] This disruption of microtubule "dynamic instability" leads to the collapse of the microtubule network, formation of abnormal mitotic spindles, and ultimately, cell cycle arrest in the G2/M phase, triggering apoptosis.[1][8]
The signaling pathway leading to apoptosis following microtubule disruption by these agents involves the activation of the spindle assembly checkpoint. This checkpoint ensures proper chromosome alignment during mitosis. When microtubule dynamics are perturbed, the checkpoint proteins, such as Mad2 and BubR1, are activated, leading to a prolonged mitotic arrest.[8] This sustained arrest can then initiate downstream apoptotic signaling cascades.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Immunofluorescence Analysis of Microtubule Network
This protocol is used to visualize the effects of this compound and MMAF on the microtubule cytoskeleton within cells.
Protocol:
-
Cell Seeding: MDA-MB-231 cells are seeded onto glass coverslips in a 24-well plate and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound or MMAF (e.g., 5, 25, 125, and 625 nM) for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization: The cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining: The nuclei are counterstained with 4′,6-diamidino-2-phenylindole (DAPI).
-
Imaging: The coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope. The green fibrous structures represent the microtubule network, while the blue staining indicates the nucleus.[1]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compounds.
Protocol:
-
Cell Treatment: MDA-MB-231 cells are treated with this compound or MMAF (e.g., 125 nM) for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with a DNA-binding dye such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G2/M phase is determined based on their increased DNA content.[1]
Tubulin Polymerization Assay
This in vitro assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin.
Protocol:
-
Reaction Setup: A reaction mixture containing purified tubulin, a fluorescent reporter, and GTP in a polymerization buffer is prepared.
-
Compound Addition: this compound or MMAF is added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Measurement: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, can then be calculated.
Conclusion
The available data strongly indicates that this compound is a more potent microtubule-disrupting agent than MMAF. It induces microtubule network collapse, mitochondrial disintegration, and G2/M cell cycle arrest at significantly lower concentrations. This superior potency makes this compound a highly promising candidate for the development of next-generation anticancer therapeutics, particularly as a payload for antibody-drug conjugates. For researchers in the field, the choice between these two agents will depend on the desired level of cytotoxicity and the specific application. The experimental protocols provided herein offer a robust framework for further comparative studies.
References
- 1. In vitro tubulin polymerization assay [bio-protocol.org]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanocellect.com [nanocellect.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
A Comparative Analysis of Dolastatinol and Other Tubulin Inhibitors for Cancer Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of Dolastatinol and other prominent tubulin-targeting agents.
This guide provides an in-depth comparison of the efficacy of this compound and its parent compound, Dolastatin 10, against other well-established tubulin inhibitors, including the microtubule-destabilizing agents vincristine and colchicine, and the microtubule-stabilizing agent paclitaxel. The information presented herein is supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of the associated signaling pathways to facilitate a thorough understanding of their mechanisms of action.
I. Comparative Efficacy: A Quantitative Overview
The cytotoxic potential of tubulin inhibitors is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting biological processes, such as cell growth, by 50%. The following tables summarize the IC50 values of Dolastatin 10, its derivative Monomethyl Auristatin E (MMAE), and other prominent tubulin inhibitors across a range of human cancer cell lines. This compound, a synthetic analog of Dolastatin 10, is expected to exhibit a similar high-potency profile.
Table 1: IC50 Values of Microtubule-Destabilizing Agents (in nM)
| Cell Line | Dolastatin 10 | MMAE | Vincristine | Colchicine |
| Leukemia | ||||
| L1210 | 0.03 | - | - | - |
| Lung Cancer | ||||
| NCI-H69 (SCLC) | 0.059 | - | - | - |
| NCI-H82 (SCLC) | 0.032–0.184[1] | - | - | - |
| NCI-H446 (SCLC) | 0.032–0.184[1] | - | - | - |
| NCI-H510 (SCLC) | 0.032–0.184[1] | - | - | - |
| A549 (NSCLC) | - | - | 40[2] | - |
| Breast Cancer | ||||
| MCF-7 | 0.03 | - | 5[2] | - |
| MDA-MB-231 | - | - | - | - |
| SK-BR-3 | - | 3.27[3] | - | - |
| Prostate Cancer | ||||
| DU-145 | 0.5 | - | - | - |
| Colon Cancer | ||||
| HT-29 | 0.06 | - | - | - |
| Ovarian Cancer | ||||
| 1A9 | - | - | 4[2] | - |
| Neuroblastoma | ||||
| SY5Y | - | - | 1.6[2] | - |
| Pancreatic Cancer | ||||
| BxPC-3 | - | 0.97[4] | - | - |
| PSN-1 | - | 0.99[4] | - | - |
| Capan-1 | - | 1.10[4] | - | - |
| Panc-1 | - | 1.16[4] | - | - |
SCLC: Small Cell Lung Cancer, NSCLC: Non-Small Cell Lung Cancer
Table 2: IC50 Values of a Microtubule-Stabilizing Agent (in nM)
| Cell Line | Paclitaxel |
| Ovarian Cancer | 0.4 - 3.4[5] |
| Various Tumor Cell Lines | 2.5 - 7.5 (24h exposure)[6][7] |
II. Mechanism of Action and Signaling Pathways
Tubulin inhibitors exert their cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).
A. Dolastatins and Auristatins (e.g., this compound, MMAE)
Dolastatins and their synthetic analogs, such as the auristatins, are potent microtubule-destabilizing agents. They bind to the vinca domain on β-tubulin, inhibiting tubulin polymerization and leading to the disassembly of microtubules. This disruption of microtubule dynamics triggers a mitotic arrest at the G2/M phase of the cell cycle. Prolonged arrest activates the intrinsic apoptotic pathway, characterized by the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[1][8] This, in turn, leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, apoptosis.[1][9]
References
- 1. mdpi.com [mdpi.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Dolastatinol vs. Paclitaxel in Microtubule-Targeted Cancer Therapy
For Immediate Release
In the landscape of anti-cancer therapeutics, agents targeting the cellular microtubule network remain a cornerstone of chemotherapy. This guide provides a detailed head-to-head comparison of two prominent microtubule-targeting agents: Dolastatinol, a synthetic analog of the potent marine natural product Dolastatin 10, and Paclitaxel, a well-established taxane drug. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound and Paclitaxel both exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. However, they do so through opposing mechanisms. This compound acts as a potent inhibitor of tubulin polymerization , preventing the formation of microtubules. In contrast, Paclitaxel is a microtubule stabilizer , promoting the assembly of tubulin into hyper-stable, non-functional microtubules. Preclinical data suggests that Dolastatin 10, the parent compound of this compound, exhibits significantly higher potency than Paclitaxel.
Mechanism of Action: A Tale of Two Opposing Forces
The fundamental difference between this compound and Paclitaxel lies in their interaction with tubulin, the protein subunit of microtubules.
This compound: As a member of the dolastatin family, this compound binds to the vinca domain of tubulin, interfering with the assembly of tubulin dimers into microtubules. This disruption of microtubule formation leads to the collapse of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.
Paclitaxel: Paclitaxel binds to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization. The resulting rigid and dysfunctional microtubules also lead to G2/M phase arrest and apoptosis.[1][2][3][4][5]
Preclinical Efficacy: A Potency Comparison
A study on this compound provides in vitro cytotoxicity data against several human breast cancer cell lines, comparing it to Monomethyl auristatin F (MMAF), another potent Dolastatin 10 analog.
Table 1: In Vitro Cytotoxicity (IC50) of this compound vs. MMAF [6]
| Cell Line | Cancer Type | This compound IC50 (nM) | MMAF IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 | >1000 |
| BT474 | HER2-Positive Breast Cancer | 2.3 | 15.4 |
| SKBR3 | HER2-Positive Breast Cancer | 0.95 | 8.7 |
These results demonstrate the potent, low nanomolar cytotoxicity of this compound.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the activity of this compound and Paclitaxel.
Cytotoxicity Assay (XTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time- and Concentration-Dependent Adverse Effects of Paclitaxel on Non-Neuronal Cells in Rat Primary Dorsal Root Ganglia [mdpi.com]
- 4. advances.umw.edu.pl [advances.umw.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Mitochondrial Demise: A Comparative Analysis of Dolastatinol and MMAF
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the mitochondrial disintegration pathways induced by the potent antimitotic agents, Dolastatinol and Monomethyl Auristatin F (MMAF).
This guide provides a comprehensive comparison of the cytotoxic and mitochondrial disruption effects of this compound and MMAF, supported by experimental data. It details the underlying mechanisms of action, presents quantitative comparisons of their efficacy, and offers detailed protocols for key experimental assays.
Introduction
This compound, a synthetic analog of the marine natural product Dolastatin 10, and Monomethyl Auristatin F (MMAF), another potent derivative, are antimitotic agents that function by inhibiting tubulin polymerization.[1][2][3][4] Their profound cytotoxicity is largely attributed to their ability to disrupt the microtubule network, leading to cell cycle arrest and induction of apoptosis. A critical event in this apoptotic cascade is the disintegration of mitochondria. This guide delves into a comparative study of how these two molecules orchestrate mitochondrial destruction.
Mechanism of Action: A Tale of Two Tubulin Inhibitors
Both this compound and MMAF exert their primary effect by binding to tubulin, preventing its polymerization into microtubules.[1][2] This disruption of the microtubule cytoskeleton has profound downstream consequences, particularly for mitochondria, which rely on these tracks for their dynamic processes, including movement, fusion, and fission.
The destabilization of microtubules leads to a loss of mitochondrial structural integrity. Mitochondria lose their typical filamentous shape and break down into smaller, fragmented bodies, a process known as mitochondrial fission.[1] This event is a precursor to the intrinsic pathway of apoptosis, which involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors. This compound has been shown to be significantly more potent in inducing this mitochondrial disintegration compared to MMAF.[1]
Below is a diagram illustrating the proposed signaling pathway leading to mitochondrial disintegration.
Caption: Signaling pathway of mitochondrial disintegration.
Quantitative Performance Comparison
Experimental data reveals a significant disparity in the potency of this compound and MMAF in inducing cytotoxicity and mitochondrial disruption.
Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines
| Cell Line | Type | This compound IC50 (nM) | MMAF IC50 (nM) |
| MDA-MB-231 | Triple-Negative | 1.54 | Not Active |
| BT474 | HER2-Positive | 2.30 | >1000 |
| SKBR3 | HER2-Positive | 0.95 | >1000 |
| Data sourced from studies on human breast cancer cell lines after 96 hours of incubation.[1] |
Table 2: Comparative Efficacy on Microtubule and Mitochondrial Disruption in MDA-MB-231 Cells
| Parameter | This compound Concentration | MMAF Concentration |
| Microtubule Disruption | ||
| Onset | 5 nM | 125 nM |
| Clear Damage | 25 nM | 625 nM |
| Mitochondrial Disruption | ||
| Full Disruption | 25 nM | Not observed even at 625 nM |
| Data based on immunofluorescence imaging after 24 hours of treatment.[1] |
Table 3: Effect on Cell Cycle Progression in MDA-MB-231 Cells
| Compound (at 125 nM) | Percentage of Cells in G2/M Phase |
| This compound | 43.5% |
| MMAF | 32.7% |
| Data from Fluorescence-Activated Cell Sorting (FACS) analysis.[1] |
Experimental Protocols
To facilitate further comparative studies, this section provides detailed methodologies for key experiments.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the effects of this compound and MMAF on mitochondrial apoptosis.
Caption: Workflow for comparative mitochondrial apoptosis studies.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol is adapted for analysis by flow cytometry using a cationic dye like TMRE or JC-10.[5]
-
Objective: To quantify the loss of mitochondrial membrane potential, an early indicator of apoptosis.
-
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
This compound and MMAF stock solutions
-
TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-10 dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or MMAF for desired time points (e.g., 6, 12, 24 hours). Include an untreated control and a positive control (treat with FCCP for 10-20 minutes before staining).
-
Harvesting: Harvest cells by trypsinization, then centrifuge at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in media containing TMRE (e.g., 200 nM) or JC-10. Incubate for 20-30 minutes at 37°C, protected from light.
-
Washing: Wash the cells with PBS.
-
Analysis: Resuspend the final cell pellet in PBS and analyze immediately on a flow cytometer. For TMRE, detect fluorescence in the PE channel. For JC-10, detect green fluorescence (monomers) in the FITC channel and red fluorescence (aggregates) in the PE channel. A decrease in red fluorescence or a shift from red to green indicates mitochondrial depolarization.
-
Cytochrome c Release Assay (Western Blot)
This protocol details the detection of cytochrome c in the cytosolic fraction of treated cells.[6][7][8]
-
Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol, a key step in the intrinsic apoptotic pathway.
-
Materials:
-
Treated and control cell pellets
-
Cytosol Extraction Buffer
-
Dounce homogenizer
-
Primary antibody (anti-cytochrome c)
-
Secondary HRP-conjugated antibody
-
Protein loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Mitochondrial marker antibody (e.g., anti-COX IV) to check for contamination
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Cell Fractionation: a. Resuspend the cell pellet in ice-cold Cytosol Extraction Buffer. b. Incubate on ice for 10-15 minutes. c. Homogenize the cells with a Dounce homogenizer (30-50 passes). d. Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells. e. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C. f. The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.
-
Protein Quantification: Determine the protein concentration of the cytosolic fractions using a BCA or Bradford assay.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with the primary anti-cytochrome c antibody. d. Probe with a loading control (β-actin) and a mitochondrial contamination control (COX IV). e. Incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increased band for cytochrome c in the cytosol of treated samples indicates release from the mitochondria.
-
Caspase-3/7 Activation Assay (Fluorometric)
This protocol measures the activity of executioner caspases, which are activated downstream of cytochrome c release.[9]
-
Objective: To quantify the activity of caspase-3 and -7 as a measure of apoptosis execution.
-
Materials:
-
Treated and control cells in a 96-well plate (white-walled, clear bottom)
-
Caspase-Glo® 3/7 Reagent or similar fluorometric substrate (e.g., Ac-DEVD-AMC)
-
Luminometer or fluorescence plate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or MMAF as described previously.
-
Reagent Preparation: Prepare the caspase reagent according to the manufacturer's instructions.
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add the caspase reagent to each well (typically in a 1:1 volume ratio with the cell culture medium). c. Mix gently by orbital shaking for 30-60 seconds. d. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7 in the sample.
-
Conclusion
The available data strongly indicates that this compound is a significantly more potent inducer of mitochondrial disintegration and apoptosis than MMAF.[1] This enhanced potency is evident in its lower IC50 values across multiple cell lines and its ability to disrupt microtubule and mitochondrial networks at much lower concentrations.[1] While both compounds operate through the inhibition of tubulin polymerization, the structural differences likely account for this compound's superior efficacy. The provided experimental protocols offer a robust framework for further detailed investigation into the kinetics and quantitative differences in mitochondrial membrane potential collapse, cytochrome c release, and caspase activation, which are critical for a deeper understanding of their therapeutic potential.
References
- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 4. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 6. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dolastatinol: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance on the proper disposal procedures for Dolastatinol, a synthetic analog of dolastatin 10 and a potent inhibitor of tubulin polymerization.[1][2] Due to its cytotoxic nature, strict adherence to safety protocols is imperative to protect laboratory personnel and the environment. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its potential hazards. The primary routes of exposure are ingestion and contact with skin or eyes.[3] Appropriate personal protective equipment must be worn at all times.
| Required Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
This information is synthesized from multiple sources providing general guidelines for handling cytotoxic agents and specific information from the this compound Safety Data Sheet (SDS).[3][4][5]
Disposal Procedures for this compound
The disposal of this compound and any contaminated materials must be conducted in accordance with prevailing country, federal, state, and local regulations.[3] The following steps provide a general operational plan for the safe disposal of this compound waste in a laboratory setting.
Step 1: Waste Segregation
Proper segregation of cytotoxic waste is the first and most critical step to ensure safe disposal. This compound waste should be categorized as follows:
-
Bulk this compound Waste: This includes unused or expired this compound powder, concentrated stock solutions, and any grossly contaminated items. This type of waste is considered hazardous chemical waste.
-
Trace this compound Waste: This category includes items that are contaminated with small amounts of this compound, such as empty vials, syringes (with no visible residual drug), pipette tips, absorbent pads, and used PPE (gloves, gowns).[6]
Step 2: Containerization and Labeling
Proper containerization prevents leaks and accidental exposure.
-
Bulk Waste:
-
Collect bulk this compound waste in a designated, leak-proof, and sealable hazardous waste container.[6] These containers are often color-coded black for "bulk" chemotherapy waste.
-
The container must be clearly labeled with a hazardous waste label, identifying the contents as "Hazardous Waste - Cytotoxic (this compound)."
-
-
Trace Waste:
-
Place trace-contaminated sharps (needles, glass vials) into a designated, puncture-proof sharps container, typically colored red.[4][7]
-
Non-sharp trace waste (gloves, gowns, pads) should be placed in a sealable, leak-proof bag, also typically colored red, and then placed in a designated cytotoxic waste bin.[4][7]
-
All containers for cytotoxic waste must be clearly labeled with the cytotoxic symbol.[7]
-
Step 3: Waste Handling and Storage
-
All handling of this compound waste should be performed in a designated area, such as a biological safety cabinet or a fume hood, to minimize exposure.[8]
-
Store waste containers in a secure, cool, and well-ventilated area, away from incompatible materials.[3][9] The storage area should be clearly marked as containing cytotoxic waste.
Step 4: Final Disposal
-
The final disposal of this compound waste must be carried out by an approved and licensed hazardous waste disposal company.[3][10]
-
The primary recommended method for the disposal of cytotoxic waste is incineration at a high temperature.[7] Chemical neutralization may be an option in some cases but is not universally applicable.[7]
-
Never dispose of this compound waste down the drain or in the regular trash.[3][11] This is to prevent the release of the highly toxic substance into the environment and water systems.[3]
Spill Management
In the event of a spill:
-
Evacuate the area and ensure it is well-ventilated.[3]
-
Wear full PPE, including double gloves, a gown, eye protection, and a respirator.[3]
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3][5]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[3][5]
-
Collect all contaminated materials (absorbent, used PPE) and place them in a designated hazardous waste container for disposal as bulk cytotoxic waste.[3][5]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research setting.
Caption: Logical workflow for this compound waste disposal.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|MSDS [dcchemicals.com]
- 4. kingstonhsc.ca [kingstonhsc.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. web.uri.edu [web.uri.edu]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
